WCK-4234
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWKSOILDDAHI-RIHPBJNCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WCK-4234 chemical structure and properties
A Technical Guide to WCK-4234: A Novel Diazabicyclooctane β-Lactamase Inhibitor
Introduction
This compound is a novel β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is being developed to be used in combination with carbapenem (B1253116) antibiotics, such as meropenem (B701) and imipenem, to combat multidrug-resistant Gram-negative bacteria.[1] this compound exhibits potent inhibitory activity against a broad spectrum of β-lactamases, including class A, C, and notably, class D carbapenemases, which are often resistant to other DBO inhibitors.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is chemically identified as sodium (2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate.[1] Its structure is characterized by a diazabicyclooctane core with a nitrile side chain at the C-2 position, a feature that contributes to its expanded activity against class D OXA β-lactamases.[2]
Table 1: Chemical Properties of this compound Sodium
| Property | Value | Reference |
| IUPAC Name | sodium (2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate | [1] |
| CAS Number | 1804915-68-1 (sodium salt) | [1] |
| Chemical Formula | C₇H₈N₃NaO₅S | [1] |
| Molecular Weight | 269.21 g/mol | [1] |
| Appearance | Solid powder | [1] |
| SMILES Code | O=S(ON1[C@]2([H])CC--INVALID-LINK--N(C2)C1=O)([O-])=O.[Na+] | [1] |
| InChI Key | RYJWKSOILDDAHI-RIHPBJNCSA-M | [1] |
Mechanism of Action
This compound functions as a potent inhibitor of serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The mechanism of action involves the covalent acylation of the active site serine residue of the β-lactamase by this compound. This forms a stable acyl-enzyme complex, rendering the enzyme inactive and unable to hydrolyze carbapenem antibiotics.[1] This protective action restores the antibacterial efficacy of the carbapenem partner drug.
Caption: Mechanism of this compound action.
In Vitro Activity
This compound on its own lacks direct antibacterial activity. However, when combined with a carbapenem like meropenem, it significantly enhances its activity against a wide range of multidrug-resistant Gram-negative pathogens. This potentiation is particularly effective against bacteria producing class A (e.g., KPC), class C (e.g., AmpC), and class D (e.g., OXA) β-lactamases.
Table 2: In Vitro Activity of Meropenem in Combination with this compound against Key Gram-Negative Pathogens
| Bacterial Species | β-Lactamase Class(es) | Meropenem MIC (mg/L) | Meropenem + this compound (4 mg/L) MIC (mg/L) | Meropenem + this compound (8 mg/L) MIC (mg/L) | Reference |
| Enterobacteriaceae | KPC (Class A) | >32 | ≤2 | ≤2 | [4] |
| Enterobacteriaceae | OXA-48/181 (Class D) | >32 | ≤2 | ≤2 | [4] |
| Acinetobacter baumannii | OXA-23 (Class D) | 32->128 | 1-4 | 0.5-2 | [4] |
| Acinetobacter baumannii | Hyperproduced OXA-51 (Class D) | 16-64 | 2-8 | 1-4 | [4] |
| Pseudomonas aeruginosa | OXA-181 (Class D) | 64-128 | 8-16 | 2-8 | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by CLSI Agar (B569324) Dilution Method
The in vitro potency of this compound in combination with carbapenems is determined by measuring the Minimum Inhibitory Concentration (MIC) using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Media and Reagents:
-
Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath.
-
Antimicrobial Stock Solutions: Prepare stock solutions of meropenem and this compound at a high concentration (e.g., 1280 mg/L) in the appropriate solvent. Sterilize by filtration.
-
Bacterial Inoculum: From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies. Suspend them in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.
2. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of meropenem in sterile water.
-
For each meropenem dilution, prepare two sets of tubes. To one set, add a constant concentration of this compound (e.g., 4 mg/L). To the second set, add a different constant concentration of this compound (e.g., 8 mg/L). Also, prepare a set of plates with meropenem only and a growth control plate with no antimicrobial.
-
Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA in separate petri dishes. Swirl gently to mix and allow the agar to solidify on a level surface.
3. Inoculation:
-
Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the solidified agar plates, starting with the growth control plate and progressing from the lowest to the highest antimicrobial concentration.
4. Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound is a promising β-lactamase inhibitor with a unique and potent activity profile, particularly against challenging class D carbapenemases. Its ability to restore the in vitro efficacy of carbapenems against a wide array of multidrug-resistant Gram-negative bacteria makes it a significant candidate for further clinical development in the fight against antimicrobial resistance. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation and characterization of this important new therapeutic agent.
References
WCK-4234: A Technical Guide to a Novel β-Lactamase Inhibitor for Combating Carbapenem-Resistant Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor developed by Wockhardt, demonstrating potent, broad-spectrum activity against Ambler Class A, C, and particularly Class D (OXA-type) serine β-lactamases. These enzymes are primary mediators of resistance to carbapenem (B1253116) antibiotics, a last-resort treatment for severe Gram-negative infections. In combination with carbapenems such as meropenem (B701) and imipenem (B608078), this compound restores their efficacy against a wide array of multidrug-resistant pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae (CRE). This technical guide provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo pharmacology, and available clinical data for this compound, intended to inform researchers and drug development professionals.
Introduction: The Challenge of Carbapenem Resistance
The rise of carbapenem-resistant Gram-negative bacteria poses a significant global health threat. The production of β-lactamase enzymes, which hydrolyze the β-lactam ring of these antibiotics, is a predominant mechanism of resistance. While early β-lactamase inhibitors have been successful, their spectrum of activity is often limited, particularly against the growing diversity of carbapenemases. This compound emerges as a promising solution, specifically engineered to neutralize a broad range of these formidable resistance determinants.
Discovery and Chemical Structure
This compound is a member of the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors. Its unique chemical structure is designed for potent and sustained inactivation of serine β-lactamases.
Mechanism of Action
This compound acts as a potent inactivator of Class A, C, and D β-lactamases.[1] It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of these enzymes, rendering them incapable of hydrolyzing carbapenems and other β-lactam antibiotics. This mechanism effectively restores the antibacterial activity of the partner carbapenem.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in overcoming carbapenem resistance.
In Vitro Activity
This compound itself possesses no direct antibacterial activity. Its potency lies in its ability to potentiate carbapenems.
Potentiation of Meropenem and Imipenem
Numerous studies have demonstrated the ability of this compound to significantly reduce the minimum inhibitory concentrations (MICs) of meropenem and imipenem against a wide range of resistant Gram-negative bacteria.
Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae
| Organism (Resistance Mechanism) | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) |
| K. pneumoniae (KPC-producing) | >64 | ≤0.25 | ≤0.12 |
| E. cloacae (Carbapenem-resistant) | 2-32 | - | - |
| E. coli (Carbapenem-resistant) | - | - | - |
Data compiled from multiple sources.[2][3]
Table 2: In Vitro Activity of Carbapenems in Combination with this compound against Acinetobacter baumannii
| Resistance Mechanism | Carbapenem | Carbapenem MIC (µg/mL) | Carbapenem + this compound (4 or 8 µg/mL) MIC (µg/mL) |
| OXA-23 | Imipenem/Meropenem | >32 | ≤2 (for 9/10 isolates) |
| Hyperproduced OXA-51 | Imipenem/Meropenem | >32 | ≤2 |
Data from Mushtaq et al.[4]
Table 3: In Vitro Activity of Carbapenems in Combination with this compound against Pseudomonas aeruginosa
| Resistance Mechanism | Carbapenem | Carbapenem MIC (µg/mL) | Carbapenem + this compound (4 or 8 µg/mL) MIC (µg/mL) |
| OXA-181 | Imipenem/Meropenem | 64-128 | 2-8 |
| AmpC hyperproducer | Meropenem | Elevated | Modest reduction |
Data from Mushtaq et al. and Iregui et al.[4][5]
β-Lactamase Inhibition Kinetics
This compound has demonstrated an improved kinetic profile against key carbapenemases compared to other β-lactamase inhibitors.[1]
Table 4: Kinetic Parameters of this compound against Key β-Lactamases
| β-Lactamase | Class | k₂/K (M⁻¹s⁻¹) |
| KPC-2 | A | - |
| AmpC | C | - |
| OXA-23 | D | - |
| OXA-24/40 | D | - |
Specific k₂/K values are not yet publicly available in the reviewed literature, but studies indicate a potent inhibitory profile.
In Vivo Efficacy
The combination of meropenem and this compound has shown significant efficacy in murine models of infection caused by multidrug-resistant bacteria.
Murine Peritonitis Model
In a murine model of peritonitis caused by carbapenem-hydrolyzing OXA-possessing A. baumannii, the combination of meropenem and this compound was effective.[1]
Murine Neutropenic Lung Infection Model
The combination of meropenem and this compound was also efficient in a murine neutropenic lung infection model with multiresistant A. baumannii.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Agar (B569324) Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions. A series of agar plates are prepared containing doubling dilutions of the carbapenem antibiotic (e.g., meropenem or imipenem) alone and in combination with a fixed concentration of this compound (typically 4 or 8 µg/mL).
-
Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Murine Infection Models
-
Animal Model: Specific pathogen-free mice (strain, age, and sex to be specified, e.g., female Swiss Webster mice, 5-6 weeks old) are used. For neutropenic models, mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) prior to infection.
-
Bacterial Challenge: Mice are infected with a lethal or sublethal dose of the carbapenem-resistant pathogen (e.g., A. baumannii or P. aeruginosa). The route of infection is dependent on the model (intraperitoneal for peritonitis, intranasal or intratracheal for lung infection).
-
Treatment: At a specified time post-infection, treatment is initiated. This typically involves subcutaneous or intravenous administration of the carbapenem with or without this compound at various dosing regimens.
-
Endpoint Evaluation: Endpoints may include survival over a set period (e.g., 7 days) or determination of bacterial burden in relevant tissues (e.g., peritoneal fluid, spleen, lungs) at a specific time point after treatment. For bacterial burden, tissues are homogenized, serially diluted, and plated to enumerate colony-forming units (CFU).
Workflow for Murine Infection Model
Caption: General workflow for in vivo efficacy studies in murine models.
Clinical Development
Information regarding the clinical trial status of this compound is limited in the public domain. Further investigation into clinical trial registries is required to ascertain the current phase of development.
Conclusion
This compound is a promising, potent, and broad-spectrum β-lactamase inhibitor with the potential to address the critical unmet medical need for new treatments for infections caused by carbapenem-resistant Gram-negative pathogens. Its strong in vitro activity, particularly against Class D carbapenemases, and demonstrated in vivo efficacy make it a significant candidate for further development. This technical guide summarizes the core scientific data on this compound, providing a foundation for researchers and drug development professionals to understand its potential role in combating antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of increasing meropenem MIC on the killing activity of meropenem in combination with amikacin or polymyxin B against MBL- and KPC-producing Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
WCK-4234: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that demonstrates a broad spectrum of activity when combined with carbapenems, offering a promising therapeutic strategy against these challenging pathogens. This technical guide provides an in-depth overview of the in vitro and in vivo activity of this compound, detailed experimental methodologies, and its mechanism of action.
Mechanism of Action
This compound functions by inhibiting a wide range of bacterial β-lactamase enzymes, including Ambler class A, C, and D enzymes.[1][2][3] Its potent inhibitory activity restores the efficacy of carbapenems, such as meropenem (B701) and imipenem, against many resistant bacterial strains. A key feature of this compound is its potent inhibition of OXA-type carbapenemases, which are a significant cause of carbapenem (B1253116) resistance in Acinetobacter baumannii.[2][4] Unlike some other β-lactamase inhibitors, this compound has been shown to have a distinct mechanism of KPC inhibition and does not undergo desulfation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Efficacy of WCK-4234 Against Enterobacteriaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro efficacy of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, against a range of clinically significant Enterobacteriaceae. This compound demonstrates a potent ability to restore the activity of carbapenem (B1253116) antibiotics against many resistant strains. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the mechanism of action.
Data Presentation: Potentiation of Carbapenem Activity
This compound itself lacks direct antibacterial activity. Its primary role is to act as a potent inhibitor of various β-lactamase enzymes, particularly those that can inactivate carbapenems. When combined with carbapenems like meropenem (B701) and imipenem (B608078), this compound significantly lowers the Minimum Inhibitory Concentrations (MICs) for many carbapenem-resistant Enterobacteriaceae.
The following tables summarize the in vitro activity of meropenem and imipenem, alone and in combination with fixed concentrations of this compound, against various Enterobacteriaceae isolates harboring different β-lactamase-mediated resistance mechanisms. The data is primarily derived from studies utilizing the Clinical and Laboratory Standards Institute (CLSI) agar (B569324) dilution methodology.
Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenemase-Producing Enterobacteriaceae
| Organism/Resistance Mechanism | Meropenem MIC Range (mg/L) | Meropenem + this compound (4 mg/L) MIC Range (mg/L) | Meropenem + this compound (8 mg/L) MIC Range (mg/L) |
| K. pneumoniae with KPC (n=87) | 8 to >16 | ≤0.03 to 1 | ≤0.03 to 1 |
| Enterobacteriaceae with OXA-48-like (n=49) | 2 to >128 | 0.06 to 4 | 0.06 to 2 |
Data extracted from a study on Gram-negative pathogens in New York City. This compound was shown to restore meropenem susceptibility in 93.1% of KPC-producing K. pneumoniae at a concentration of 4 mg/L, and in 100% at 8 mg/L. For isolates with OXA-48-like enzymes, the combination with this compound reduced meropenem MICs to ≤2 mg/L in the majority of cases[1][2][3][4].
Table 2: In Vitro Activity of Imipenem in Combination with this compound against Carbapenemase-Producing Enterobacteriaceae
| Organism/Resistance Mechanism | Imipenem MIC Range (mg/L) | Imipenem + this compound (4 mg/L) MIC Range (mg/L) | Imipenem + this compound (8 mg/L) MIC Range (mg/L) |
| Enterobacteriaceae with KPC (n=31) | 32 to >128 | 0.25 to 2 | 0.12 to 2 |
| Enterobacteriaceae with OXA-48-like (n=49) | 2 to >128 | 0.25 to 4 | 0.25 to 2 |
This compound demonstrated strong potentiation of imipenem, with MICs being reduced to ≤2 mg/L for nearly all isolates with KPC or OXA-48-like enzymes[1][3][5].
Table 3: In Vitro Activity of Meropenem and Imipenem with this compound against Enterobacteriaceae with ESBL and AmpC β-Lactamases
| Organism/Resistance Profile | Antibiotic | Geometric Mean MIC (mg/L) | MIC Range (mg/L) | Geometric Mean MIC with this compound (4 mg/L) | MIC Range with this compound (4 mg/L) |
| Carbapenem-resistant ESBL producers (n=12) | Meropenem | 14.2 | 2 to >128 | 0.26 | 0.06 to 2 |
| Imipenem | 26.9 | 4 to >128 | 0.5 | 0.12 to 2 | |
| Carbapenem-resistant AmpC producers (n=11) | Meropenem | 29.9 | 8 to 64 | 0.23 | 0.12 to 0.5 |
| Imipenem | 42.2 | 16 to 128 | 0.45 | 0.25 to 1 |
For Enterobacteriaceae with resistance due to combinations of impermeability and ESBL or AmpC activity, this compound effectively lowered the MICs of both meropenem and imipenem to well within the susceptible range[1][3][5].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.
Minimum Inhibitory Concentration (MIC) Determination via CLSI Agar Dilution
The in vitro activity of the carbapenem combinations was determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Media: Mueller-Hinton agar was prepared according to the manufacturer's instructions and autoclaved. The agar was then cooled to and maintained at 48-50°C in a water bath.
-
Preparation of Antibiotic Plates:
-
Stock solutions of imipenem, meropenem, and this compound were prepared according to the manufacturers' recommendations.
-
A series of twofold dilutions of the carbapenems were prepared.
-
For the combination plates, a fixed concentration of this compound (either 4 mg/L or 8 mg/L) was added to the molten agar along with the varying concentrations of the carbapenem.
-
The antibiotic-containing agar was then dispensed into sterile petri dishes and allowed to solidify. Control plates containing only the carbapenem and drug-free plates were also prepared.
-
-
Inoculum Preparation:
-
Bacterial isolates were grown overnight on a suitable agar medium.
-
Several colonies were used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension was further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation: A multipoint inoculator was used to deliver a standardized volume of each bacterial suspension onto the surface of the prepared agar plates.
-
Incubation: The inoculated plates were incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Time-Kill Assay (General Methodology)
While specific time-kill assay data for this compound against Enterobacteriaceae is not extensively published, a general protocol for evaluating the bactericidal activity of a β-lactam/β-lactamase inhibitor combination is as follows:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Drug Concentrations: The carbapenem and this compound are added to the bacterial suspension at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Control tubes with no drug and each drug alone are also prepared.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted in cold saline to prevent further killing. The dilutions are then plated on a suitable agar medium, and the plates are incubated for 18-24 hours. The number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the potentiation effect of this compound and its mechanism of action.
References
WCK-4234: A Technical Deep Dive into its Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation. This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo activity of this compound, particularly in combination with carbapenems, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes key findings on its mechanism of action, summarizes quantitative susceptibility data, and outlines relevant experimental methodologies.
Mechanism of Action
This compound functions as a β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by bacterial β-lactamases. Its primary role is to potentiate the activity of partner antibiotics, such as meropenem (B701) and imipenem, against otherwise resistant bacterial strains. The inhibitory spectrum of this compound includes class A, C, and D β-lactamases.
The proposed mechanism of action for the combination of a carbapenem (B1253116) and this compound against P. aeruginosa is illustrated below.
The Potentiation Effect of WCK-4234 on Carbapenem Activity Against Acinetobacter baumannii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its high levels of intrinsic and acquired resistance to a broad spectrum of antibiotics, particularly carbapenems. The production of carbapenem-hydrolyzing class D β-lactamases (oxacillinases, or OXA enzymes) is a primary mechanism of resistance in this pathogen. This technical guide provides an in-depth analysis of the efficacy of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, in potentiating the activity of carbapenems against carbapenem-resistant Acinetobacter baumannii (CRAB). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.
Introduction to this compound
This compound is a novel diazabicyclooctane β-lactamase inhibitor that exhibits potent inhibitory activity against Ambler class A, C, and notably, class D β-lactamases.[1][2] Unlike some other β-lactamase inhibitors, this compound possesses a unique ability to effectively inactivate the OXA-type carbapenemases that are highly prevalent in A. baumannii, including the OXA-23, OXA-24/40, and OXA-58 families.[1][2] By inhibiting these key resistance enzymes, this compound restores the in vitro and in vivo efficacy of carbapenems, such as meropenem (B701), against multidrug-resistant strains of A. baumannii.
Mechanism of Action
The primary mechanism of carbapenem (B1253116) resistance in A. baumannii is the enzymatic degradation of the antibiotic by OXA-type carbapenemases. This compound acts as a potent inactivator of these enzymes.[1] The diazabicyclooctane core of this compound mimics the transition state of the β-lactam ring hydrolysis, allowing it to bind to the active site of the β-lactamase. This binding event effectively sequesters the enzyme, preventing it from hydrolyzing the carbapenem antibiotic. The carbapenem is then free to exert its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of peptidoglycan synthesis and subsequent cell death.
In Vitro Efficacy of Meropenem-WCK-4234
The combination of meropenem with this compound has demonstrated a significant potentiation of antimicrobial activity against carbapenem-resistant A. baumannii isolates.
Minimum Inhibitory Concentration (MIC) Data
Studies have shown that the addition of this compound at fixed concentrations of 4 or 8 µg/mL markedly reduces the MICs of meropenem against A. baumannii strains harboring various OXA-type carbapenemases.
| Bacterial Strain / Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) | Reference |
| A. baumannii with OXA-23 | >64 | ≤2 (for 9/10 isolates) | Not Reported | [3] |
| A. baumannii with OXA-24/40 | >64 | Resistant | Not Reported | [3] |
| A. baumannii with OXA-58 (Imipenem data) | >64 | Reduced MICs | Not Reported | [3] |
| A. baumannii (Contemporary Collection, n=46) | Susceptibility: 56.5% | Susceptibility: 82.6% | Susceptibility: 95.7% | [1][4] |
Note: The table summarizes available data. More comprehensive MIC50/MIC90 values from larger studies are needed for a complete assessment.
In Vivo Efficacy of Meropenem-WCK-4234
Preclinical evaluation in murine infection models has confirmed the in vivo efficacy of the meropenem-WCK-4234 combination against carbapenem-resistant A. baumannii.
Murine Infection Models
The combination of meropenem and this compound has shown efficacy in murine models of infection caused by A. baumannii strains that produce OXA-23 carbapenemase.[1][2] While specific survival data and organ bacterial load reduction data from published peer-reviewed studies are limited, the available information indicates a positive therapeutic outcome in these models. Further detailed pharmacokinetic and pharmacodynamic studies are required to fully characterize the in vivo potential of this combination.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on A. baumannii.
MIC Determination by Agar (B569324) Dilution (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of meropenem and this compound in their respective recommended solvents.
-
Preparation of Agar Plates:
-
Melt Mueller-Hinton agar and cool to 45-50°C.
-
Prepare a series of agar plates containing two-fold serial dilutions of meropenem.
-
For the combination plates, add a fixed concentration of this compound (e.g., 4 or 8 µg/mL) to each plate along with the serial dilutions of meropenem.
-
Include a growth control plate with no antimicrobial and a sterility control plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the A. baumannii test strain.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot on the agar plate.
-
-
Inoculation: Using an inoculum-replicating apparatus, spot the prepared bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of meropenem (alone or in combination with this compound) that completely inhibits visible growth of the bacteria.
Time-Kill Assay
This protocol provides a framework for assessing the bactericidal activity of the meropenem-WCK-4234 combination over time.
-
Inoculum Preparation: Prepare a logarithmic phase culture of the A. baumannii test strain in cation-adjusted Mueller-Hinton broth (CAMHB). Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Test Conditions: Prepare tubes with CAMHB containing:
-
No antimicrobial (growth control).
-
Meropenem alone at a specified concentration (e.g., 1x or 2x MIC).
-
This compound alone at a fixed concentration (e.g., 4 or 8 µg/mL).
-
Meropenem and this compound in combination at the specified concentrations.
-
-
Incubation and Sampling: Incubate all tubes at 35 ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto Mueller-Hinton agar. Incubate the plates for 18-24 hours at 35 ± 2°C.
-
Data Analysis: Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent, while bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Murine Sepsis Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the meropenem-WCK-4234 combination in a murine sepsis model.
-
Animal Model: Use an appropriate mouse strain (e.g., ICR or C57BL/6), typically rendered neutropenic by treatment with cyclophosphamide (B585) to establish a robust infection.
-
Infection:
-
Prepare an inoculum of the carbapenem-resistant A. baumannii strain in sterile saline or PBS.
-
Induce sepsis by intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in a specified timeframe in untreated animals.
-
-
Treatment:
-
At a designated time post-infection (e.g., 1-2 hours), administer treatment to different groups of mice.
-
Treatment groups should include a vehicle control, meropenem alone, this compound alone, and the meropenem-WCK-4234 combination.
-
Administer drugs via a clinically relevant route (e.g., subcutaneous or intravenous) at doses that simulate human pharmacokinetic profiles.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).
-
In satellite groups of animals, key organs (e.g., spleen, liver, lungs) and blood can be collected at specified time points to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).
-
-
Data Analysis: Compare survival curves between treatment groups using statistical methods such as the log-rank test. Compare organ and blood bacterial loads between groups using appropriate statistical tests.
Conclusion and Future Directions
This compound demonstrates significant promise as a β-lactamase inhibitor for overcoming carbapenem resistance in Acinetobacter baumannii, particularly in strains producing OXA-type carbapenemases. The available in vitro data clearly show a potentiation of meropenem activity, and preliminary in vivo studies support the translation of this effect to an animal model of infection.
For drug development professionals, the meropenem-WCK-4234 combination represents a viable strategy to address the critical unmet medical need for new treatments against CRAB infections. Further research should focus on:
-
Comprehensive in vitro studies: Determining MIC50 and MIC90 values for the combination against a large and diverse panel of contemporary A. baumannii clinical isolates with well-characterized resistance mechanisms.
-
Detailed time-kill kinetics: Generating comprehensive time-kill data to fully understand the pharmacodynamics of the combination.
-
Robust in vivo studies: Conducting detailed in vivo efficacy studies in various infection models (e.g., pneumonia, thigh infection) to establish optimal dosing regimens and further validate the therapeutic potential.
-
Resistance development studies: Investigating the potential for the development of resistance to the meropenem-WCK-4234 combination.
The continued development and evaluation of this compound in combination with carbapenems is a critical step forward in the fight against multidrug-resistant A. baumannii.
References
- 1. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
WCK-4234: A Technical Guide to its Inhibition of OXA-Type Carbapenemases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, and its activity against clinically significant OXA-type carbapenemases. This compound has demonstrated a distinctive ability to restore the efficacy of carbapenem (B1253116) antibiotics against multidrug-resistant Gram-negative bacteria harboring these enzymes. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Inhibition Profile
This compound is a potent inhibitor of Ambler class A, C, and D β-lactamases.[1] Unlike many other β-lactamase inhibitors, it shows significant activity against the class D OXA-type carbapenemases, which are a major cause of carbapenem resistance in Acinetobacter baumannii and are increasingly found in Enterobacteriaceae.[2][3] this compound itself lacks direct antibacterial activity.[2] Its primary function is to inactivate β-lactamase enzymes, thereby protecting partner β-lactam antibiotics from hydrolysis.
The combination of meropenem (B701) and this compound has shown efficacy in murine infection models against A. baumannii that produce carbapenem-hydrolyzing OXA enzymes.[4]
Quantitative Data: Potentiation of Carbapenems
This compound strongly potentiates the activity of carbapenems like imipenem (B608078) and meropenem against a range of bacteria producing OXA-type carbapenemases. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of Imipenem in Combination with this compound against OXA-Carbapenemase-Producing Isolates
| Bacterial Species | OXA-Type Enzyme | Imipenem MIC (mg/L) | Imipenem + this compound (4 or 8 mg/L) MIC (mg/L) | Fold Reduction in MIC |
| Acinetobacter baumannii (9/10 isolates) | OXA-23 | ≥32 | ≤2 | ≥16 |
| Acinetobacter baumannii | Hyperproduced OXA-51 | High | ≤2 | - |
| Pseudomonas aeruginosa (n=2) | OXA-181 | 64-128 | 2-8 | 8-64 |
Data compiled from multiple sources.[2]
Table 2: In Vitro Activity of Meropenem in Combination with this compound against OXA-Carbapenemase-Producing Isolates
| Bacterial Species | OXA-Type Enzyme | Meropenem MIC (mg/L) | Meropenem + this compound (4 or 8 mg/L) MIC (mg/L) | Fold Reduction in MIC |
| Enterobacteriaceae | OXA-48/OXA-181 | Variable | ≤2 | - |
| Acinetobacter baumannii (9/10 isolates) | OXA-23 | High | ≤2 | - |
| Acinetobacter baumannii | Hyperproduced OXA-51 | High | ≤2 | - |
| Pseudomonas aeruginosa (n=2) | OXA-181 | 64-128 | 2-8 | 8-64 |
| Acinetobacter baumannii | OXA-24/40 | High | Activity Restored | - |
| Acinetobacter baumannii | OXA-58 | High | Activity Restored | - |
Data compiled from multiple sources.[2][4]
Mechanism of Action
This compound, as a diazabicyclooctane, inhibits serine β-lactamases, including the OXA-type, through a reversible covalent mechanism. The inhibitor forms a stable carbamoyl-enzyme intermediate with the active site serine of the β-lactamase. This complex is more stable than the acyl-enzyme intermediate formed with β-lactam antibiotics, effectively sequestering the enzyme and preventing it from hydrolyzing the antibiotic.
Experimental Protocols
The primary method for evaluating the efficacy of this compound in potentiating carbapenems is Minimum Inhibitory Concentration (MIC) testing via agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]
Protocol: Agar Dilution Susceptibility Testing
1. Preparation of Agar Plates:
-
Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized.
-
The molten agar is cooled to 48-50°C in a water bath.
-
Stock solutions of the carbapenem (e.g., imipenem or meropenem) and this compound are prepared.
-
A series of agar plates are prepared, each containing a specific, two-fold serial dilution of the carbapenem. A parallel set of plates is also prepared which, in addition to the carbapenem dilutions, contains a fixed concentration of this compound (e.g., 4 or 8 mg/L).[2]
-
A growth control plate containing no antimicrobial agent is also prepared.
-
The agar is poured into sterile petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
The bacterial isolate to be tested is grown on a non-selective agar plate to obtain a pure culture.
-
Several colonies are used to inoculate a saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration that will deliver approximately 10⁴ CFU per spot onto the agar surface.
3. Inoculation of Plates:
-
The prepared agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
The spots are allowed to dry completely before the plates are inverted.
4. Incubation:
-
Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The potentiation effect of this compound is determined by comparing the MIC of the carbapenem alone to the MIC of the carbapenem in the presence of this compound. A significant reduction in the MIC indicates successful inhibition of the β-lactamase.
Conclusion
This compound is a promising β-lactamase inhibitor with a distinct and potent activity against OXA-type carbapenemases, a class of enzymes that compromises the efficacy of last-resort carbapenem antibiotics. By restoring the in vitro activity of imipenem and meropenem against challenging pathogens like Acinetobacter baumannii and OXA-48-producing Enterobacteriaceae, this compound represents a significant advancement in addressing the threat of antimicrobial resistance. Further research into its in vivo efficacy and clinical performance is warranted.
References
- 1. Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
WCK-4234: A Technical Guide to its Role as a β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating potent, broad-spectrum activity against Ambler Class A, C, and D β-lactamases. Notably, it exhibits distinctive efficacy against challenging OXA-type carbapenemases, which are a significant source of resistance in Acinetobacter baumannii. While lacking intrinsic antibacterial activity, this compound effectively restores the in vitro activity of carbapenems, such as meropenem (B701) and imipenem (B608078), against a wide array of carbapenem-resistant Enterobacteriaceae (CRE) and other Gram-negative pathogens. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory spectrum, and potentiation of carbapenem (B1253116) efficacy, supported by quantitative data, detailed experimental protocols, and structural insights.
Introduction
The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a critical threat to global public health. The production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a primary mechanism of resistance. The emergence of carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa has created an urgent need for novel therapeutic strategies. β-lactamase inhibitors (BLIs), when co-administered with β-lactam antibiotics, offer a promising approach to overcoming this resistance.
This compound is a next-generation diazabicyclooctane (DBO) β-lactamase inhibitor developed to address the challenge of resistance mediated by a broad spectrum of β-lactamases. Unlike early-generation BLIs, this compound demonstrates potent inhibition of not only Class A (e.g., KPC) and Class C (e.g., AmpC) enzymes but also, crucially, Class D (e.g., OXA) carbapenemases. This document serves as a technical resource for the scientific community, detailing the current understanding of this compound's role as a β-lactamase inhibitor.
Mechanism of Action
This compound, like other diazabicyclooctane inhibitors, functions as a serine β-lactamase inhibitor. Its mechanism involves the formation of a reversible covalent bond with the active site serine residue of the β-lactamase enzyme. This acylation process effectively inactivates the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. The sulfate (B86663) group of this compound is thought to occupy the carboxylate binding region within the active site, contributing to its stable binding.[1]
The inhibition process can be visualized as a two-step mechanism:
Structural studies of this compound in complex with β-lactamases have provided detailed insights into its binding mode.
Structural Insights into this compound Inhibition
Crystallographic studies of this compound in complex with KPC-2 (a Class A carbapenemase) and OXA-24 (a Class D carbapenemase) have elucidated the specific molecular interactions responsible for its inhibitory activity.
-
This compound in Complex with KPC-2 (PDB ID: 6B1F) : In the active site of KPC-2, this compound adopts a "chair conformation".[1] The sulfate group forms crucial interactions with key residues in the carboxylate-binding pocket, including Ser130, Lys234, Thr235, and Thr237.[2][3] These interactions anchor the inhibitor, allowing the diazabicyclooctane core to position itself for nucleophilic attack by the catalytic Ser70 residue, leading to the formation of a stable acyl-enzyme complex.
-
This compound in Complex with OXA-24 (PDB ID: 6B22) : The active site of OXA-24 features a characteristic hydrophobic bridge formed by residues Tyr112 and Met221.[4][5] this compound effectively binds within this constrained active site. Hydrogen bonds are formed between the inhibitor and key residues including Ser128, Ser219, Trp221, and Arg261, leading to the deactivation of the enzyme.[6][7]
Data Presentation: In Vitro Efficacy
This compound demonstrates remarkable potentiation of carbapenems against a wide range of Gram-negative bacteria harboring various β-lactamases. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for meropenem and imipenem in the presence and absence of this compound.
Table 1: Activity of Meropenem-WCK-4234 against Carbapenem-Resistant Enterobacteriaceae
| Organism (Resistance Mechanism) | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) |
| K. pneumoniae (KPC) | >64 | ≤2 | ≤2 |
| E. coli (OXA-48) | 16 - >64 | ≤2 | ≤2 |
| Enterobacter spp. (AmpC + Porin Loss) | 8 - 32 | ≤2 | ≤2 |
Data compiled from multiple sources.[1][8]
Table 2: Activity of Imipenem/Meropenem-WCK-4234 against Acinetobacter baumannii
| Resistance Mechanism | Imipenem/Meropenem MIC (µg/mL) | Imipenem/Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Imipenem/Meropenem + this compound (8 µg/mL) MIC (µg/mL) |
| OXA-23 | >32 | ≤2 (for 9/10 isolates) | ≤2 |
| OXA-51 (hyperproduced) | 16 - 64 | ≤2 | ≤2 |
| OXA-40 | >32 | 4/8 (MIC50/90) | Not widely reported |
Data compiled from multiple sources.[8][9]
Table 3: Activity of Meropenem-WCK-4234 against Pseudomonas aeruginosa
| Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) |
| OXA-181 | 64 - 128 | 2 - 8 | 2 - 8 |
| AmpC hyperproduction | 16 - >64 | Modest reduction | Modest reduction |
Data compiled from multiple sources.[1][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the β-lactam antibiotic (e.g., meropenem) and this compound at twice the highest concentration to be tested in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, the concentration of this compound is typically held constant (e.g., 4 or 8 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Using a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic (with or without a fixed concentration of this compound) in CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
β-Lactamase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the residual activity of the β-lactamase at various inhibitor concentrations using a chromogenic substrate like nitrocefin (B1678963).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in the assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Prepare a solution of purified β-lactamase enzyme in the assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO and dilute to the working concentration in the assay buffer.[4]
-
-
Assay Procedure:
-
In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.[9]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Conclusion
This compound is a potent, broad-spectrum diazabicyclooctane β-lactamase inhibitor with a particularly valuable activity against Class D carbapenemases. Its ability to restore the efficacy of carbapenems against a wide range of multidrug-resistant Gram-negative pathogens, including KPC-producing Enterobacteriaceae and OXA-producing Acinetobacter baumannii, highlights its potential as a critical component in the fight against antimicrobial resistance. The structural and in vitro data presented in this guide provide a strong foundation for its continued development and clinical investigation. Further research into its kinetic parameters (Kᵢ values) and in vivo efficacy will continue to delineate its role in the future of infectious disease therapeutics.
References
- 1. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. wwPDB: pdb_00006b1f [wwpdb.org]
- 4. rcsb.org [rcsb.org]
- 5. STRUCTURES OF THE CLASS D CARBAPENEMASE OXA-24 FROM ACINETOBACTER BAUMANNII IN COMPLEX WITH DORIPENEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6b1f - Crystal structure KPC-2 beta-lactamase complexed with WCK 4234 by soaking - Experimental details - Protein Data Bank Japan [pdbj.org]
- 8. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. goums.ac.ir [goums.ac.ir]
Preliminary Preclinical Toxicity Profile of WCK-4234: A Technical Whitepaper
Disclaimer: This document summarizes the currently available public information on the preliminary toxicity of WCK-4234 and outlines the standard preclinical toxicology studies relevant to a novel β-lactamase inhibitor of this class. Detailed quantitative data and specific experimental protocols from non-clinical toxicity studies of this compound are not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals as an educational guide.
Introduction
This compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor developed by Wockhardt. It exhibits potent inhibitory activity against Ambler Class A, C, and D β-lactamases, including clinically significant carbapenemases. By inactivating these enzymes, this compound restores the in vitro activity of carbapenems against many multidrug-resistant Gram-negative bacteria. While the primary focus of published research has been on its efficacy, understanding the preclinical safety profile of this compound is crucial for its continued development and potential clinical use.
This whitepaper provides an overview of the known toxicological findings for this compound and details the standard battery of non-clinical safety studies typically conducted for such investigational new drugs.
Known Toxicological Profile of this compound
Publicly available information on the toxicity of this compound is limited. Preclinical and Phase 1/2 clinical trials have reported rare instances of mild diarrhea and cholestatic jaundice, occurring in less than 5% of experimental subjects. The mechanisms underlying these observations have not been publicly disclosed.
Standard Preclinical Toxicology Evaluation
The following sections describe the standard preclinical safety studies that are generally required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) before a new drug can be administered to humans. These studies are designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship for any adverse effects.
Acute Toxicity Studies
Acute toxicity studies are designed to determine the effects of a single high dose of a test substance.
Experimental Protocol:
A representative protocol for an acute oral toxicity study, based on OECD Guideline 423, is as follows:
-
Test System: Typically, a rodent species such as the Wistar rat is used. A single sex (usually females, as they are often slightly more sensitive) is used in a stepwise procedure.
-
Dose Administration: The test substance is administered orally by gavage at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step. If no mortality occurs, the next higher dose is administered to another group of three animals. If mortality occurs, the next lower dose is tested. This continues until the dose causing mortality is identified or the highest dose is reached without mortality.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dose.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Data Presentation:
The results of an acute toxicity study are typically presented to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
| Parameter | Observation |
| LD50 Cutoff Value (mg/kg) | |
| GHS Category | |
| Clinical Signs of Toxicity | |
| Gross Necropsy Findings |
Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies are conducted to evaluate the toxicological effects of a substance after repeated administration over a longer period.
Experimental Protocol:
A general protocol for a 28-day or 90-day oral toxicity study in rodents, based on OECD Guidelines 407 and 408, is as follows:
-
Test System: Two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), are typically used. Both sexes are included.
-
Dose Administration: The test substance is administered daily via the intended clinical route (e.g., oral gavage or intravenous infusion) at three or more dose levels and a control.
-
Duration: The study duration is typically 28 or 90 days. A recovery group may be included to assess the reversibility of any toxic effects.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and ophthalmoscopy are performed.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Pathology: All animals undergo a full necropsy, and organs are weighed. Tissues are collected and examined microscopically.
Data Presentation:
Quantitative data from repeat-dose toxicity studies are summarized in tables to facilitate comparison between dose groups.
Table 1: Hematology Parameters
| Parameter | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Red Blood Cell Count | ||||
| Hemoglobin | ||||
| Hematocrit | ||||
| White Blood Cell Count |
| Platelet Count | | | | |
Table 2: Clinical Chemistry Parameters
| Parameter | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Alanine Aminotransferase (ALT) | ||||
| Aspartate Aminotransferase (AST) | ||||
| Alkaline Phosphatase (ALP) | ||||
| Total Bilirubin | ||||
| Blood Urea Nitrogen (BUN) |
| Creatinine | | | | |
Table 3: Organ Weights
| Organ | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Liver | ||||
| Kidneys | ||||
| Spleen | ||||
| Heart |
| Brain | | | | |
Genotoxicity Studies
Genotoxicity studies are performed to assess the potential of a substance to cause damage to genetic material. A standard battery of tests is typically required.
Experimental Protocols:
-
Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver).[1][2][3][4][5]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes). Cells are treated with the test substance, and metaphase chromosomes are examined for aberrations.[6][7][8][9][10]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test evaluates the potential of a substance to cause chromosomal damage in the bone marrow of rodents. Animals are treated with the test substance, and immature erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[11][12][13][14][15]
Data Presentation:
The results of genotoxicity studies are typically presented as follows:
Table 4: Genotoxicity Study Results
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Ames Test | S. typhimurium, E. coli | With and Without | |
| Chromosomal Aberration | Mammalian Cells | With and Without |
| Micronucleus Test | Rodent Bone Marrow | In vivo | |
Safety Pharmacology Studies
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocol:
The core battery of safety pharmacology studies, as outlined in ICH S7A, includes:
-
Central Nervous System (CNS) Assessment: This typically involves a functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, coordination, and sensory and motor functions.
-
Cardiovascular System Assessment: In vivo studies in a non-rodent species (e.g., telemetered dogs or non-human primates) are conducted to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. An in vitro hERG assay is also performed to assess the potential for QT interval prolongation.
-
Respiratory System Assessment: Respiratory function (e.g., respiratory rate, tidal volume) is evaluated in rodents using methods such as whole-body plethysmography.
Data Presentation:
Key findings from safety pharmacology studies are summarized to identify any potential risks.
Table 5: Safety Pharmacology Core Battery Findings
| System | Key Parameters Evaluated | Summary of Findings |
|---|---|---|
| Central Nervous System | Behavior, motor activity, coordination | |
| Cardiovascular System | Blood pressure, heart rate, ECG |
| Respiratory System | Respiratory rate, tidal volume | |
Potential Mechanisms of Observed Toxicities
While the specific mechanisms for this compound-induced diarrhea and cholestasis are unknown, general pathways for drug-induced toxicities in these systems have been described.
Drug-Induced Cholestasis
Drug-induced cholestasis can result from the inhibition of bile salt export pump (BSEP) and other canalicular transporters, leading to the accumulation of cytotoxic bile acids in hepatocytes. This can trigger a cascade of events, including mitochondrial dysfunction, oxidative stress, and inflammation, ultimately leading to liver injury.[16][17][18][19][20]
Drug-Induced Diarrhea
The mechanisms of drug-induced diarrhea are varied and can include osmotic effects, secretory diarrhea, and alterations in intestinal motility. Disruption of the normal gut microbiota by antimicrobial agents can also lead to diarrhea.[21][22][23][24][25]
Visualizations
The following diagrams illustrate generalized workflows and potential signaling pathways relevant to the preclinical toxicity assessment of a new chemical entity.
Conclusion
The publicly available data on the preclinical toxicity of this compound is limited, with reports of mild diarrhea and cholestatic jaundice in a small percentage of subjects in early clinical development. A comprehensive understanding of its safety profile will depend on the results of a full battery of non-clinical toxicology studies, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology assessments. The experimental protocols and data presentation formats outlined in this whitepaper provide a framework for the types of studies and information that are critical for the continued development of this compound and for ensuring patient safety. Further research into the specific mechanisms of this compound's observed toxicities is warranted.
References
- 1. nib.si [nib.si]
- 2. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. enamine.net [enamine.net]
- 5. scantox.com [scantox.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 11. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. inotiv.com [inotiv.com]
- 16. Mechanisms of Drug-Induced Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An updated review on drug-induced cholestasis: mechanisms and investigation of physicochemical properties and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Updated Review on Drug-Induced Cholestasis: Mechanisms and Investigation of Physicochemical Properties and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of Hepatic Cholestatic Drug Injury [xiahepublishing.com]
- 21. Drug-induced diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 23. Mechanisms of drug-induced diarrhoea in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Spectrum of Drug-induced Chronic Diarrhea: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 25. Drug-induced diarrhea: MedlinePlus Medical Encyclopedia [medlineplus.gov]
WCK-4234: An In-Depth Technical Guide on its Interaction with Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating significant potential in overcoming carbapenem (B1253116) resistance in a range of clinically important Gram-negative pathogens. While this compound exhibits minimal direct antibacterial activity, its primary mechanism of action lies in the potentiation of carbapenem antibiotics, such as meropenem (B701) and imipenem. This is achieved through the effective inhibition of a broad spectrum of β-lactamases, including Ambler class A, C, and, most notably, class D (OXA-type) carbapenemases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the bacterial cell wall, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Mechanism of Action: A Dual-Pronged Approach
The primary and well-established mechanism of action of this compound is the inhibition of β-lactamase enzymes. However, evidence from related diazabicyclooctane molecules suggests a potential secondary mechanism involving direct interaction with penicillin-binding proteins (PBPs).
Primary Mechanism: β-Lactamase Inhibition
This compound is a reversible, covalent inhibitor of serine β-lactamases. It binds to the active site serine residue of these enzymes, forming a stable acyl-enzyme intermediate that effectively sequesters the enzyme, preventing the hydrolysis of carbapenem antibiotics.[1] This protective action restores the efficacy of the carbapenem, allowing it to reach its primary target: the penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. The nitrile group within the structure of this compound is thought to contribute to its potent activity against class D OXA β-lactamases by providing a better fit into their sterically constrained active sites.[2]
Caption: Workflow of this compound mediated potentiation of carbapenems.
Hypothetical Secondary Mechanism: Direct PBP Interaction
While direct binding studies for this compound with PBPs are not yet extensively published, research on other DBOs, such as avibactam, has revealed a capacity for direct, albeit lower-affinity, binding to PBPs. Avibactam has been shown to bind to PBP2 in several Gram-negative bacteria, leading to morphological changes like the formation of rounded cells. It is plausible that this compound may exert a similar, secondary inhibitory effect on specific PBPs, contributing to the overall antibacterial synergy when combined with a carbapenem. This "β-lactam enhancer" effect would involve complementary inhibition of different PBP targets by this compound and the partner carbapenem.[2]
Caption: Hypothetical direct interaction of this compound with PBP2.
Quantitative Data
The efficacy of this compound is primarily quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of carbapenems against resistant bacterial strains.
Table 1: Potentiation of Meropenem and Imipenem by this compound against Carbapenem-Resistant Enterobacteriaceae, P. aeruginosa, and A. baumannii
| Bacterial Species & Resistance Mechanism | Antibiotic | MIC without this compound (mg/L) | MIC with this compound (4 or 8 mg/L) (mg/L) | Fold Reduction in MIC | Reference |
| Enterobacteriaceae with OXA-48/OXA-181 or KPC | Imipenem/Meropenem | >32 | ≤2 | ≥16 | [3] |
| P. aeruginosa with OXA-181 | Imipenem/Meropenem | 64-128 | 2-8 | 8-64 | [3] |
| A. baumannii with OXA-23 | Imipenem/Meropenem | >32 | ≤2 | ≥16 | [3] |
| Carbapenem-Resistant A. baumannii | Meropenem | MIC₅₀: >32, MIC₉₀: >32 | MIC₅₀: 2, MIC₉₀: 8 | N/A | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) Potentiation
This protocol is adapted from the methodology described by Mushtaq et al. (2017).[5]
Objective: To determine the MIC of a carbapenem antibiotic in the presence and absence of this compound against a panel of bacterial isolates.
Method: CLSI Agar (B569324) Dilution
Materials:
-
Mueller-Hinton agar
-
Carbapenem antibiotic (e.g., meropenem, imipenem) stock solution
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile petri dishes
Procedure:
-
Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of the carbapenem antibiotic.
-
Prepare a parallel series of agar plates containing the same serial dilutions of the carbapenem, each supplemented with a fixed concentration of this compound (e.g., 4 mg/L or 8 mg/L).
-
Prepare a control plate containing only Mueller-Hinton agar and a plate with only this compound to assess for intrinsic activity.
-
Spot-inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Caption: Workflow for determining MIC potentiation.
Penicillin-Binding Protein (PBP) Competition Assay
This is a generalized protocol to assess the binding affinity of this compound to bacterial PBPs.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin probe to specific PBPs (IC₅₀).
Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound stock solution
-
Bocillin™ FL (fluorescent penicillin derivative)
-
SDS-PAGE apparatus
-
Fluorescence gel imager
Procedure:
-
Incubate bacterial membrane preparations with increasing concentrations of this compound for a defined period (e.g., 15 minutes at 37°C).
-
Add a fixed, subsaturating concentration of Bocillin™ FL to each reaction and incubate for an additional 10 minutes.
-
Stop the reaction by adding Laemmli sample buffer and heating.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Quantify the fluorescence intensity of each PBP band at each this compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition of Bocillin™ FL binding versus the concentration of this compound.
Conclusion
This compound is a potent β-lactamase inhibitor that effectively restores the activity of carbapenems against a wide range of resistant Gram-negative bacteria. Its primary mechanism of action, the inhibition of class A, C, and D β-lactamases, is well-supported by quantitative data. While direct interaction with the bacterial cell wall through PBP inhibition remains a hypothesis based on the activity of similar DBO compounds, it presents a compelling area for future research. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its promising role in combating antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Diazabicyclooctane β-Lactamase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance. This technical guide focuses on the foundational research of a prominent class of non-β-lactam BLIs: the diazabicyclooctane (DBO) derivatives. This guide will delve into their mechanism of action, structure-activity relationships, and the key experimental methodologies used in their evaluation, with a focus on avibactam (B1665839) and relebactam, alongside the structurally related boronic acid inhibitor, vaborbactam.
Mechanism of Action: Reversible Covalent Inhibition
Unlike traditional β-lactam-based inhibitors, which often act as "suicide" inhibitors, DBOs function through a novel mechanism of reversible covalent inhibition.[1][2] The inhibition process typically involves a two-step mechanism:
-
Non-covalent Binding: The DBO inhibitor initially binds non-covalently to the active site of the serine β-lactamase enzyme.[3]
-
Covalent Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the DBO, leading to the opening of the bicyclic ring and the formation of a stable, covalent acyl-enzyme intermediate.[4]
-
Reversibility (Recyclization): Crucially, this covalent bond can be reversed through a process of deacylation, where the DBO ring reforms, and the intact, active inhibitor is released. This allows a single inhibitor molecule to inhibit multiple enzyme molecules over time.
This reversible nature contributes to their prolonged inhibitory effect.[5] The rate of acylation (carbamoylation) and deacylation varies between different DBOs and target enzymes, influencing their overall potency and spectrum of activity.
Inhibitory Spectrum and Potency
DBO β-lactamase inhibitors exhibit a broad spectrum of activity, primarily targeting Ambler Class A, Class C, and some Class D serine β-lactamases.[1][6][7] They are particularly effective against problematic enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases.[8][9] However, they are generally not active against Class B metallo-β-lactamases (MBLs).[9]
Quantitative Inhibitory Activity
The potency of DBO inhibitors is quantified using several kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the second-order rate constant for acylation (k₂/K), and the off-rate constant for deacylation (koff).
Table 1: Inhibitory Activity of Avibactam against various β-Lactamases
| β-Lactamase | Class | k₂/Kᵢ (M⁻¹s⁻¹) | IC₅₀ (nM) | Reference(s) |
| CTX-M-15 | A | 1.0 x 10⁵ | 3.4 | [10][11] |
| KPC-2 | A | - | 10 | [11] |
| SHV-1 | A | - | - | [12] |
| Enterobacter cloacae AmpC | C | - | - | [10] |
| Pseudomonas aeruginosa AmpC | C | - | - | [10] |
| OXA-10 | D | 1.1 x 10¹ | - | [10] |
| OXA-48 | D | - | - | [13] |
Table 2: Inhibitory Activity of Relebactam against various β-Lactamases
| β-Lactamase | Class | k₂/K (M⁻¹s⁻¹) | IC₅₀ (nM) | k_off (s⁻¹) | Reference(s) |
| KPC-2 | A | 24,750 | 230 - 910 | 0.0002 | [4][11] |
| CTX-M-15 | A | - | 230 - 910 | - | [11] |
| L2 | A | - | 230 - 910 | - | [11] |
| KPC-3 | A | - | 230 - 910 | - | [11] |
| KPC-4 | A | - | 230 - 910 | - | [11] |
| P. aeruginosa AmpC | C | - | - | - | [8] |
Table 3: Inhibitory Activity of Vaborbactam against various β-Lactamases
| β-Lactamase | Class | Kᵢ (µM) | k₂/K (M⁻¹s⁻¹) | Reference(s) |
| KPC-2 | A | 0.056 | 3.4 x 10³ - 2.4 x 10⁴ | [9][14] |
| KPC-3 | A | 0.050 | 3.4 x 10³ - 2.4 x 10⁴ | [9][14] |
| SME-2 | A | 0.042 | 3.4 x 10³ - 2.4 x 10⁴ | [9][14] |
| CTX-M-15 | A | - | - | [1] |
| AmpC | C | 0.021 - 1.04 | - | [14] |
| OXA-48 | D | 14 | - | [14] |
| OXA-23 | D | 66 | - | [14] |
Structure-Activity Relationships (SAR)
The diazabicyclooctane scaffold is a key structural feature, mimicking the β-lactam ring. Modifications to this core structure have been explored to optimize potency, spectrum, and pharmacokinetic properties. For instance, the introduction of a piperidine (B6355638) ring in relebactam, compared to avibactam, is suggested to reduce efflux from bacterial cells.[3] Further research into substitutions at various positions of the DBO ring aims to enhance interactions with the active site residues of different β-lactamases and even to impart activity against penicillin-binding proteins (PBPs).[15][16]
Pharmacokinetics
The clinical efficacy of DBO inhibitors is dependent on their pharmacokinetic profiles, which should ideally match that of the co-administered β-lactam antibiotic.
Table 4: Human Pharmacokinetic Parameters of Selected β-Lactamase Inhibitors
| Parameter | Avibactam | Relebactam | Vaborbactam | Reference(s) |
| Volume of Distribution (Vd) | ~22 L | ~19 L | ~17.6 L | [17] |
| Protein Binding | 5.7 - 8.2% | ~22% | - | [17] |
| Primary Elimination | Renal | Renal | Renal | [17] |
| Half-life (t₁/₂) | ~2.7 h | ~1.2 h | ~1.27 h | [17] |
Experimental Protocols
β-Lactamase Inhibition Assay (Nitrocefin-based)
This is a common spectrophotometric assay used to determine the inhibitory activity of compounds against β-lactamases.
Principle: Nitrocefin (B1678963) is a chromogenic cephalosporin (B10832234) substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change, monitored at 490 nm, is proportional to the enzyme's activity. Inhibitors will reduce the rate of this hydrolysis.[18]
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution (typically 0.5 - 1.0 mg/mL in a suitable buffer like PBS)[19]
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Test inhibitor compounds at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the purified β-lactamase to wells containing serial dilutions of the test inhibitor. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add a solution of nitrocefin to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the change in absorbance at 490 nm over time.
-
Data Analysis: The initial velocity (rate of hydrolysis) is calculated from the linear portion of the absorbance versus time plot. The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Kinetic Parameters (kᵢ and kᵢₙₐ꜀ₜ) for Reversible Covalent Inhibitors
For reversible covalent inhibitors like DBOs, a more detailed kinetic analysis is required to determine the individual rate constants for binding and reaction.
Principle: The kinetic parameters Kᵢ (dissociation constant for the initial non-covalent complex) and kᵢₙₐ꜀ₜ (first-order rate constant for covalent bond formation) are determined by measuring the observed rate of inactivation (kₒᵦₛ) at different inhibitor concentrations.
Procedure:
-
Follow the general procedure for the nitrocefin-based assay.
-
For each inhibitor concentration, the progress curves (absorbance vs. time) are fitted to an equation for slow-binding inhibition to obtain the observed rate of inactivation (kₒᵦₛ).
-
A plot of kₒᵦₛ versus the inhibitor concentration ([I]) is then generated.
-
For a simple two-step irreversible model, this plot will be hyperbolic and can be fitted to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])
-
For reversible covalent inhibitors, more complex models that account for the reverse reaction (deacylation) may be necessary.[20][21][22][23]
Visualizations
Signaling Pathway: Mechanism of DBO β-Lactamase Inhibition
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Activity of Vaborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. β-lactamase activity assay [bio-protocol.org]
- 19. toku-e.com [toku-e.com]
- 20. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. [PDF] Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of WCK-4234
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of WCK-4234, a novel diazabicyclooctane-based β-lactamase inhibitor. This compound is designed to be used in combination with carbapenem (B1253116) antibiotics, such as meropenem (B701) and imipenem, to restore their activity against multidrug-resistant Gram-negative bacteria.
This compound demonstrates potent inhibitory activity against a broad spectrum of β-lactamases, including Ambler Class A, C, and D enzymes.[1][2][3][4] Notably, it is effective against challenging OXA-type carbapenemases, which are a significant cause of resistance in Acinetobacter baumannii.[5] this compound itself lacks direct antibacterial activity and functions by protecting carbapenems from enzymatic degradation by β-lactamases.[4][5]
This document outlines the experimental protocols for key in vitro studies, including the determination of Minimum Inhibitory Concentration (MIC), checkerboard synergy assays, and time-kill kinetic assays.
Data Presentation
Table 1: In Vitro Activity of Meropenem in Combination with this compound against Gram-Negative Pathogens
| Bacterial Species | Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) |
| Escherichia coli | ESBL-producing | >32 | ≤2 | ≤2 |
| Klebsiella pneumoniae | KPC-producing | 64 | ≤2 | ≤2 |
| Acinetobacter baumannii | OXA-23-producing | 128 | 4 | 2 |
| Acinetobacter baumannii | OXA-51 hyperproducer | 64 | 2 | ≤2 |
| Pseudomonas aeruginosa | OXA-181-producing | 64-128 | 8 | 2-8 |
Note: Data is compiled and representative of findings from cited literature.[1][2][3][5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) agar dilution method to determine the MIC of a carbapenem in combination with a fixed concentration of this compound.[5]
Materials:
-
Mueller-Hinton agar (MHA)
-
Carbapenem (e.g., meropenem, imipenem) stock solution
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile petri dishes
-
Inoculator (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial twofold dilutions of the carbapenem in sterile water.
-
For each carbapenem dilution, prepare two sets of MHA plates: one with the carbapenem alone and one with the carbapenem plus a fixed concentration of this compound (commonly 4 µg/mL or 8 µg/mL).[1][2][3][5]
-
Add the appropriate antibiotic solutions to the molten MHA to achieve the final desired concentrations. Ensure the volume of the antibiotic solution does not exceed 10% of the agar volume.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing only MHA.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test organism on a non-selective agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculator, apply approximately 1-2 µL of the standardized bacterial suspension to the surface of each agar plate, resulting in a final inoculum of 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the carbapenem that completely inhibits visible bacterial growth.
-
Checkerboard Synergy Assay
This protocol determines the synergistic, additive, indifferent, or antagonistic effect of combining a carbapenem with this compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Carbapenem stock solution
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the carbapenem.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound.
-
This creates a checkerboard of varying concentrations of both agents.
-
Include a row with only the carbapenem dilutions (growth control for this compound) and a column with only this compound dilutions (growth control for the carbapenem).
-
Include a well with no antibiotics as a positive growth control.
-
-
Inoculation:
-
Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the standardized inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Carbapenem = (MIC of Carbapenem in combination) / (MIC of Carbapenem alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index (FICI) = FIC of Carbapenem + FIC of this compound
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Kinetic Assay
This assay evaluates the rate of bacterial killing by a carbapenem in the presence and absence of this compound over time.
Materials:
-
CAMHB
-
Carbapenem stock solution
-
This compound stock solution
-
Bacterial inoculum
-
Sterile culture tubes
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Grow the test organism to the logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
-
Assay Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Carbapenem alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
This compound alone (at a fixed concentration, e.g., 4 µg/mL)
-
Carbapenem + this compound
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation:
-
Bactericidal activity: ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
-
Visualizations
Caption: Mechanism of action of this compound in potentiating carbapenem activity.
Caption: Workflow for the in vitro time-kill kinetic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of WCK-4234 and Meropenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Carbapenem (B1253116) antibiotics, such as meropenem (B701), are often considered last-resort treatments for serious infections. However, the emergence and spread of carbapenemases—enzymes that inactivate these critical drugs—have compromised their efficacy. The combination of meropenem with a novel β-lactamase inhibitor, WCK-4234, offers a promising strategy to restore and enhance the activity of meropenem against carbapenem-resistant pathogens.
This compound is a novel diazabicyclooctane that exhibits potent inhibitory activity against a broad spectrum of β-lactamases, including Class A (e.g., KPC), Class C (e.g., AmpC), and notably, Class D (e.g., OXA-type) carbapenemases.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals to evaluate the synergistic potential and efficacy of the this compound and meropenem combination in both in vitro and in vivo settings.
Mechanism of Action
Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5][6] It readily penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[5][7] This inhibition leads to the formation of a defective cell wall and subsequent cell lysis.[4][8]
Many carbapenem-resistant bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of meropenem, rendering it inactive. This compound functions by protecting meropenem from degradation by these enzymes. As a diazabicyclooctane, this compound forms a stable acyl-enzyme intermediate with the β-lactamase, effectively inactivating the enzyme and allowing meropenem to reach its PBP targets.[9][10]
Figure 1: Synergistic mechanism of this compound and meropenem.
Quantitative Data from In Vitro Studies
The combination of this compound with meropenem has demonstrated significant in vitro activity against a wide range of carbapenem-resistant Gram-negative bacteria. This compound effectively lowers the Minimum Inhibitory Concentrations (MICs) of meropenem, restoring its potency.
Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae
| Organism (Resistance Mechanism) | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) | Reference |
| K. pneumoniae (KPC-producing) | >32 | ≤2 | ≤2 | [2][11][12] |
| Enterobacteriaceae (OXA-48/181) | >32 | ≤2 | ≤2 | [3] |
Table 2: In Vitro Activity of Meropenem in Combination with this compound against Acinetobacter baumannii
| Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) | Reference |
| OXA-23 producing | >64 | 2 - 8 | ≤2 - 4 | [3][9] |
| OXA-51 hyperproducing | >64 | 2 - 8 | ≤2 - 4 | [3] |
Table 3: Susceptibility Rates of Clinical Isolates to Meropenem with this compound
| Organism | Meropenem Susceptibility (%) | Meropenem + this compound (4 µg/mL) Susceptibility (%) | Meropenem + this compound (8 µg/mL) Susceptibility (%) | Reference |
| Acinetobacter baumannii | 56.5 | 82.6 | 95.7 | [11][12] |
| Enterobacteriaceae | >97 | 100 | 100 | [11][12] |
Experimental Protocols
In Vitro Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
-
Materials:
-
This compound and meropenem stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurement)
-
-
Procedure:
-
Prepare serial twofold dilutions of meropenem horizontally across the microtiter plate and serial twofold dilutions of this compound vertically down the plate.
-
The final volume in each well should be 100 µL, containing a combination of meropenem, this compound, and broth.
-
Inoculate each well with 100 µL of the bacterial suspension, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include wells for growth control (no drug) and sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration that inhibits visible growth.
-
-
Data Interpretation:
-
Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Figure 2: Experimental workflow for the checkerboard assay.
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of a drug combination over time.
-
Materials:
-
This compound and meropenem solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
CAMHB
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Tryptic Soy Agar (B569324) (TSA) plates
-
-
Procedure:
-
Prepare flasks with CAMHB containing meropenem alone, this compound alone, the combination of both, and a growth control (no drug).
-
Inoculate each flask with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
In Vivo Efficacy Testing
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents in a localized infection.
-
Animal Model:
-
Typically, female ICR or CD-1 mice are used.
-
Mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) to reduce the influence of the host immune system.[5]
-
-
Procedure:
-
Induce neutropenia if required (e.g., cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[5]
-
Prepare a bacterial inoculum of the test organism in the mid-logarithmic growth phase, adjusted to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of the mice.
-
Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer meropenem, this compound, the combination, or a vehicle control via a relevant route (e.g., subcutaneous or intravenous).
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the thighs, homogenize the tissue in sterile saline or PBS.
-
Perform serial dilutions of the thigh homogenates and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Interpretation:
-
Compare the mean log₁₀ CFU/thigh between the treatment groups and the control group. A statistically significant reduction in bacterial load indicates efficacy.
-
This model evaluates the efficacy of the drug combination in a systemic infection.
-
Animal Model:
-
Commonly used mouse strains include C57BL/6 or CD-1.
-
-
Procedure:
-
Induce sepsis via intraperitoneal injection of a standardized bacterial inoculum. The inoculum concentration should be predetermined to cause a non-lethal or lethal infection, depending on the study endpoint.
-
Initiate treatment at a specified time post-infection. Administer the drug combination or controls.
-
Monitor the mice for signs of sepsis and survival over a defined period (e.g., 7 days).
-
Alternatively, at a specific time point, collect blood and/or peritoneal lavage fluid to determine the bacterial load.
-
-
Data Interpretation:
-
Primary endpoints are typically survival rates or a reduction in bacterial load in blood or peritoneal fluid. An increased survival rate or a significant reduction in bacterial counts in the combination group compared to controls indicates efficacy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 3. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. imquestbio.com [imquestbio.com]
- 11. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Laboratory Guidelines for In Vitro Susceptibility Testing of WCK-4234
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation. It demonstrates potent inhibitory activity against a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes.[1][2] Notably, this compound has shown effectiveness against difficult-to-treat carbapenem-resistant Gram-negative bacilli, particularly those producing OXA-type carbapenemases, such as Acinetobacter baumannii.[1][3][4] This document provides detailed laboratory guidelines and protocols for the in vitro susceptibility testing of this compound in combination with carbapenems.
It is important to note that as of the latest updates, official clinical breakpoints for this compound have not been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The information presented herein is based on published research findings and is intended for research and developmental purposes.
Mechanism of Action and Resistance
This compound functions by inactivating serine β-lactamases, thereby protecting β-lactam antibiotics from enzymatic degradation.[1] Its primary role is as an inhibitor, and it does not possess intrinsic antibacterial activity.[3][4] The combination of this compound with a carbapenem (B1253116), such as meropenem (B701) or imipenem, restores the carbapenem's activity against many resistant strains.[1]
Resistance to the this compound-carbapenem combination is primarily associated with the production of metallo-β-lactamases (MBLs), as this compound is not effective against these class B enzymes.[3][4][5]
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the in vitro activity of carbapenems in combination with this compound against various Gram-negative bacilli, as reported in research studies. These values are typically presented as Minimum Inhibitory Concentrations (MICs) in mg/L.
Table 1: Meropenem-WCK-4234 MICs for Carbapenem-Resistant Enterobacteriaceae
| Organism (Resistance Mechanism) | Meropenem MIC (mg/L) | Meropenem + this compound (4 mg/L) MIC (mg/L) | Meropenem + this compound (8 mg/L) MIC (mg/L) |
| K. pneumoniae (KPC) | >128 | ≤2 | ≤2 |
| Enterobacteriaceae (OXA-48/OXA-181) | 16 - >128 | ≤2 | ≤2 |
| Enterobacteriaceae (Impermeability + AmpC/ESBL) | 16 - 64 | ≤2 | ≤2 |
Data compiled from published research.[1][4][5]
Table 2: Meropenem-WCK-4234 MICs for Carbapenem-Resistant Acinetobacter baumannii
| Resistance Mechanism | Meropenem MIC (mg/L) | Meropenem + this compound (4 mg/L) MIC (mg/L) | Meropenem + this compound (8 mg/L) MIC (mg/L) |
| OXA-23 | 64 - >128 | ≤2 | ≤2 |
| Hyperproduced OXA-51 | 32 - 128 | ≤2 | ≤2 |
Data compiled from published research.[4][5]
Table 3: Imipenem-WCK-4234 MICs for Carbapenem-Resistant Isolates
| Organism (Resistance Mechanism) | Imipenem MIC (mg/L) | Imipenem + this compound (4 mg/L) MIC (mg/L) | Imipenem + this compound (8 mg/L) MIC (mg/L) |
| Enterobacteriaceae (OXA-48/OXA-181) | 16 - >128 | ≤2 | ≤2 |
| A. baumannii (OXA-23) | 64 - >128 | ≤2 | ≤2 |
Data compiled from published research.[4][5]
Experimental Protocols
The following protocols are based on methodologies described in peer-reviewed publications.[4][5] It is crucial to adhere to standard laboratory safety procedures and aseptic techniques.
Protocol 1: Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a carbapenem in combination with a fixed concentration of this compound.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
Carbapenem (e.g., meropenem, imipenem) stock solution
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Prepare this compound Working Solution: Prepare a working solution of this compound in CAMHB to achieve a final concentration of 4 mg/L or 8 mg/L in the microtiter plate wells.
-
Prepare Carbapenem Dilutions: Perform serial twofold dilutions of the carbapenem in CAMHB containing the fixed concentration of this compound in the microtiter plates.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading Results: Determine the MIC as the lowest concentration of the carbapenem that completely inhibits visible growth of the organism.
Protocol 2: Agar (B569324) Dilution Susceptibility Testing
This method is an alternative to broth microdilution for determining the MIC.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
This compound stock solution
-
Carbapenem (e.g., meropenem, imipenem) stock solution
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of the carbapenem. For the test plates, add this compound to the molten MHA to a final concentration of 4 mg/L or 8 mg/L before pouring the plates.[4][5]
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the prepared agar plates with the bacterial suspensions using a multipoint replicator.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the carbapenem that inhibits the growth of a single colony or shows a marked reduction in growth.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in combination with a carbapenem.
Experimental Workflow for Susceptibility Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for WCK-4234 and Imipenem Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the research and methodologies associated with the combination therapy of WCK-4234 and imipenem (B608078). This document is intended to guide researchers in the design and execution of in vitro and in vivo studies to evaluate the efficacy of this novel antibiotic combination against multidrug-resistant bacterial pathogens.
Introduction
This compound is a novel diazabicyclooctane (DBO) that acts as a potent inhibitor of a broad spectrum of β-lactamases, including Ambler class A, C, and D carbapenemases.[1][2][3][4] While this compound itself possesses no direct antibacterial activity, its primary function is to restore the efficacy of β-lactam antibiotics, such as imipenem, against bacteria that have developed resistance through the production of these enzymes.[3][4] The combination of this compound with imipenem presents a promising therapeutic strategy to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][5]
Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound circumvents this resistance by forming a stable acyl-enzyme intermediate with the β-lactamase, effectively inactivating the enzyme and protecting the β-lactam antibiotic from degradation.[2][6] This allows imipenem to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal activity by inhibiting cell wall synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing WCK-4234 Potentiation of Carbapenems
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of carbapenem-resistant Gram-negative bacteria represents a significant global health threat, limiting therapeutic options for severe infections. Resistance is often mediated by carbapenemases, β-lactamase enzymes that inactivate carbapenem (B1253116) antibiotics. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that lacks direct antibacterial activity but functions to restore the efficacy of carbapenems against resistant pathogens.[1][2] It has shown potent inhibitory activity against Ambler Class A, C, and particularly Class D (OXA-type) carbapenemases, which are notoriously difficult to inhibit and are prevalent in pathogens like Acinetobacter baumannii.[3][4] These application notes provide detailed protocols for the in vitro and in vivo assessment of this compound's ability to potentiate carbapenems against clinically relevant bacterial strains.
Mechanism of Carbapenem Resistance and this compound Action
Carbapenems exert their bactericidal effect by entering a Gram-negative bacterium through outer membrane porin channels and binding to penicillin-binding proteins (PBPs) in the periplasmic space, which disrupts cell wall synthesis and leads to cell lysis.[5][6] Bacteria have evolved several resistance mechanisms, primarily:
-
Enzymatic Degradation: Production of carbapenemase enzymes (β-lactamases of Class A, B, C, and D) that hydrolyze and inactivate the carbapenem antibiotic.[7][8]
-
Reduced Permeability: Loss or mutation of outer membrane porins (e.g., OmpK35/36 in Klebsiella pneumoniae, OprD in Pseudomonas aeruginosa) restricts antibiotic entry.[9][10][11]
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the cell before it can reach its PBP target.[5][8]
This compound functions as a potent inhibitor of Class A (e.g., KPC), Class C (e.g., AmpC), and Class D (e.g., OXA-48, OXA-23) carbapenemases.[2][4] By binding to and inactivating these enzymes, this compound protects the carbapenem partner drug from hydrolysis, allowing it to successfully reach and inhibit the PBPs.
Quantitative Data Summary
The following tables summarize the in vitro activity of carbapenems when combined with a fixed concentration of this compound against various resistant Gram-negative isolates.
Table 1: Potentiation of Carbapenems by this compound against Resistant Enterobacteriaceae
| Organism/Resistance Mechanism | Carbapenem | Carbapenem MIC (mg/L) | Carbapenem + this compound (4 mg/L) MIC (mg/L) | Reference |
|---|---|---|---|---|
| K. pneumoniae (KPC-producing) | Meropenem | >64 | ≤2 | [4] |
| Enterobacteriaceae (OXA-48/181) | Imipenem | 16 - >128 | 0.25 - 2 | [1][2] |
| Enterobacteriaceae (OXA-48/181) | Meropenem | 16 - >128 | 0.25 - 2 | [1][2] |
| Enterobacteriaceae (KPC enzymes) | Imipenem | 32 - >128 | 0.5 - 2 | [1][2] |
| Enterobacteriaceae (KPC enzymes) | Meropenem | 64 - >128 | 1 - 2 | [1][2] |
| Enterobacteriaceae (Impermeability + AmpC/ESBL) | Imipenem | 8 - 128 | ≤0.12 - 2 | [1][2] |
| Enterobacteriaceae (Impermeability + AmpC/ESBL) | Meropenem | 8 - >128 | ≤0.12 - 2 |[1][2] |
Table 2: Potentiation of Carbapenems by this compound against A. baumannii and P. aeruginosa
| Organism/Resistance Mechanism | Carbapenem | Carbapenem MIC (mg/L) | Carbapenem + this compound (4 or 8 mg/L) MIC (mg/L) | Reference |
|---|---|---|---|---|
| A. baumannii (OXA-23) | Imipenem | 64 - 128 | 1 - 4 | [1][2] |
| A. baumannii (OXA-23) | Meropenem | 64 - 128 | 1 - 4 | [1][2] |
| A. baumannii (Hyperproduced OXA-51) | Imipenem | 32 - 128 | 1 - 8 | [1][2] |
| A. baumannii (Hyperproduced OXA-51) | Meropenem | 32 - 128 | 2 - 8 | [1][2] |
| P. aeruginosa (OXA-181) | Imipenem | 128 | 8 | [1][2] |
| P. aeruginosa (OXA-181) | Meropenem | 64 | 2 |[1][2] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Assessment
Principle: The checkerboard assay is an in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[12] By testing serial dilutions of a carbapenem against serial dilutions of this compound in a 96-well microtiter plate, the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination can be determined. Synergy is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
Carbapenem (e.g., meropenem, imipenem) analytical powder
-
This compound analytical powder
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (standardized to 0.5 McFarland)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Stock Preparation: Prepare stock solutions of the carbapenem and this compound in an appropriate solvent (e.g., sterile water, DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Plate Setup:
-
Along the x-axis (e.g., columns 1-10), prepare two-fold serial dilutions of the carbapenem in CAMHB. Column 11 should contain the carbapenem alone (for MIC determination), and column 12 should be a growth control (no drug).
-
Along the y-axis (e.g., rows A-G), prepare two-fold serial dilutions of this compound. Row H should contain this compound alone.
-
The final plate will contain various combinations of the carbapenem and this compound.
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 100 or 200 µL.
-
Incubation: Cover the plates and incubate at 35°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.
Data Analysis: Calculate the FICI using the following formula: FICI = FIC of Carbapenem + FIC of this compound Where:
-
FIC of Carbapenem = (MIC of Carbapenem in combination) / (MIC of Carbapenem alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
Interpretation of FICI Values: [13]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Protocol 2: Time-Kill Kinetic Assay
Principle: Time-kill assays evaluate the bactericidal or bacteriostatic activity of antimicrobial agents over time.[14][15] This dynamic assessment can confirm synergistic interactions observed in checkerboard assays by demonstrating an enhanced rate and extent of bacterial killing with the combination compared to individual agents.
Materials:
-
Erlenmeyer flasks with CAMHB
-
Shaking incubator (35°C ± 2°C)
-
Carbapenem and this compound stock solutions
-
Bacterial isolates
-
Microcentrifuge tubes, pipettes
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and grow to the early logarithmic phase (approx. 1-5 x 10⁶ CFU/mL).
-
Test Setup: Prepare flasks containing the bacterial culture and add the antimicrobial agents at desired concentrations (e.g., 0.5x or 1x MIC as determined from the checkerboard assay). Include the following groups:
-
Growth control (no drug)
-
Carbapenem alone
-
This compound alone
-
Carbapenem + this compound combination
-
-
Sampling: Incubate the flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform ten-fold serial dilutions of each aliquot in sterile saline or broth. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the agar plates overnight at 35°C. Count the number of colonies on plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
Data Plotting: Plot the mean log₁₀ CFU/mL against time for each test condition.
Data Analysis:
-
Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point.[16]
-
Synergy: Defined as a ≥2-log₁₀ reduction in CFU/mL by the combination compared with the most active single agent at a specific time point.[16]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.
Protocol 3: Murine Thigh Infection Model
Principle: In vivo models are crucial for evaluating the efficacy of new antimicrobial combinations in a physiological context. The neutropenic murine thigh infection model is a standard preclinical model used to assess the efficacy of antibiotics against localized infections.[17]
Materials:
-
Specific-pathogen-free mice (e.g., ICR, CD-1)
-
Cyclophosphamide (B585) (for inducing neutropenia)
-
Test bacterial strain
-
Carbapenem and this compound for injection
-
Sterile syringes, needles, surgical tools
-
Tissue homogenizer
-
Saline, agar plates
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 before infection to induce a neutropenic state (neutrophil count <100 cells/mm³).
-
Inoculum Preparation: Grow the test organism to the mid-logarithmic phase and dilute in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle.
-
Treatment: At 2 hours post-infection, begin administering the treatment regimens (e.g., via subcutaneous or intravenous routes). Dosing schedules should be designed to simulate human pharmacokinetic exposures if possible. Treatment groups should include:
-
Vehicle control
-
Carbapenem alone
-
This compound alone
-
Carbapenem + this compound combination
-
-
Endpoint and Bacterial Load Determination: At 24 hours after the initiation of therapy, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in a known volume of sterile saline.
-
Quantification: Perform serial dilutions of the tissue homogenate and plate onto agar for colony counting.
-
Data Analysis: Calculate the bacterial load as log₁₀ CFU/thigh. Compare the mean bacterial burden between the different treatment groups. Efficacy is determined by the reduction in bacterial count compared to the control group at 0 hours (start of therapy) and the 24-hour vehicle control group. A statistically significant reduction in CFU in the combination group compared to the single-agent groups indicates in vivo synergy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenge of Overcoming Antibiotic Resistance in Carbapenem-Resistant Gram-Negative Bacteria: “Attack on Titan” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbapenem-Resistant Enterobacterales - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carbapenem resistance mechanisms in Pseudomonas aeruginosa: alterations of porin OprD and efflux proteins do not fully explain resistance patterns observed in clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-level carbapenem resistance in a Klebsiella pneumoniae clinical isolate is due to the combination of bla(ACT-1) beta-lactamase production, porin OmpK35/36 insertional inactivation, and down-regulation of the phosphate transport porin phoe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of IMP-4 metallo-beta-lactamase production and porin deficiency causes carbapenem resistance in a Klebsiella oxytoca clinical isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. TIME-KILL ASSAY: AN EFFICACY OF SYNERGY BETWEEN CARBAPENEMS AND CLODRONIC ACID - Afinogenova - Russian Journal of Infection and Immunity [iimmun.ru]
- 16. Time kill-assays of antibiotic combinations for multidrug resistant clinical isolates of OXA-48 carbapenemase producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for W.C.K.-4234 in Treating Multidrug-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, in combination with meropenem (B701) for the treatment of multidrug-resistant (MDR) Gram-negative bacterial infections. Detailed protocols for key experiments are provided to facilitate further research and development.
Introduction
This compound is a potent inhibitor of Ambler Class A, C, and D β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and oxacillinases (OXA) that confer resistance to carbapenems.[1][2][3] When combined with a carbapenem (B1253116) antibiotic such as meropenem, this compound restores its activity against a broad spectrum of MDR Gram-negative pathogens. This combination shows particular promise against difficult-to-treat infections caused by Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][3]
Mechanism of Action
This compound is a diazabicyclooctane (DBO) that acts as a serine β-lactamase inhibitor. It covalently binds to the active site of these enzymes, rendering them inactive and unable to hydrolyze the β-lactam ring of carbapenems. This protective action allows meropenem to effectively bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. The synergistic action of this compound and meropenem is crucial for overcoming resistance mediated by β-lactamase production.
Data Presentation
In Vitro Activity of Meropenem-WCK-4234
The following tables summarize the in vitro activity of meropenem in combination with this compound against a range of multidrug-resistant Gram-negative isolates. Minimum Inhibitory Concentrations (MICs) were determined using the Clinical and Laboratory Standards Institute (CLSI) agar (B569324) dilution method.
Table 1: Meropenem-WCK-4234 MICs for Carbapenemase-Producing Enterobacteriaceae
| Organism/Resistance Mechanism | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem + this compound (4 µg/mL) MIC50 (µg/mL) | Meropenem + this compound (4 µg/mL) MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC90 (µg/mL) |
| K. pneumoniae (KPC-producing) | >16 | >16 | ≤0.25 | ≤0.25 | ≤0.12 | ≤0.12 |
| Enterobacter spp. (Carbapenem-resistant) | ≥16 | ≥16 | 0.5 | 1 | 0.25 | 0.5 |
Data compiled from studies on contemporary clinical isolates.[1][2][3]
Table 2: Meropenem-WCK-4234 MICs for OXA-producing Acinetobacter baumannii
| Organism/Resistance Mechanism | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem + this compound (4 µg/mL) MIC50 (µg/mL) | Meropenem + this compound (4 µg/mL) MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC90 (µg/mL) |
| A. baumannii (OXA-23-producing) | ≥16 | ≥16 | 4 | 8 | 2 | 4 |
| A. baumannii (OXA-24-producing) | ≥16 | ≥16 | 8 | 16 | 2 | 8 |
Data compiled from studies on carbapenem-resistant isolates.[1]
Table 3: Meropenem-WCK-4234 Susceptibility Rates
| Organism | Meropenem Susceptibility (%) | Meropenem + this compound (4 µg/mL) Susceptibility (%) | Meropenem + this compound (8 µg/mL) Susceptibility (%) |
| Enterobacteriaceae | 98.8 | 100 | 100 |
| A. baumannii | 56.5 | 82.6 | 95.7 |
| P. aeruginosa | 71.2 | 79.3 | 79.3 |
Susceptibility breakpoints for meropenem were used for the combination.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by CLSI Agar Dilution
This protocol outlines the determination of MICs for the meropenem-WCK-4234 combination against Gram-negative bacteria according to CLSI guidelines.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Meropenem analytical powder
-
This compound analytical powder
-
Sterile petri dishes
-
Bacterial strains to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Incubator (35°C)
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath.
-
Drug Preparation: Prepare stock solutions of meropenem and this compound in their respective solvents.
-
Plate Preparation:
-
Prepare a series of tubes with molten MHA.
-
Add appropriate volumes of the meropenem stock solution to achieve the desired final concentrations (e.g., a two-fold dilution series from 64 to 0.06 µg/mL).
-
To each tube, add the appropriate volume of this compound stock solution to achieve a final concentration of 4 µg/mL or 8 µg/mL.
-
Include a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 10^4 CFU per spot on the agar plate.
-
-
Inoculation: Using a multipoint inoculator or a calibrated loop, spot the prepared bacterial inoculum onto the surface of the prepared agar plates.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of meropenem that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Assay
This protocol is for evaluating the bactericidal activity of the meropenem-WCK-4234 combination over time.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem and this compound
-
Bacterial strains
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile tubes and flasks
-
Spiral plater or manual plating supplies
-
Colony counter
Procedure:
-
Inoculum Preparation: Grow the test organism overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to an exponential phase (OD600 ≈ 0.25) and then further dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Prepare flasks containing CAMHB with the following:
-
No drug (growth control)
-
Meropenem alone at a specific concentration (e.g., 1x or 2x MIC)
-
This compound alone (at 4 or 8 µg/mL)
-
Meropenem and this compound in combination
-
-
Incubation and Sampling: Inoculate the prepared flasks with the bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Protocol 3: Murine Sepsis Model for Acinetobacter baumannii
This protocol describes an in vivo model to assess the efficacy of the meropenem-WCK-4234 combination in treating systemic infections caused by MDR A. baumannii.
References
- 1. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
WCK-4234 solution preparation and stability for research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the preparation and stability of WCK-4234 solutions for research purposes. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound is a novel diazabicyclooctane (DBO) that acts as a potent inhibitor of Ambler class A, C, and D serine β-lactamases. It is being developed to be used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. This compound works by inactivating β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics, thereby restoring the antibiotic's efficacy. In research settings, this compound is often used in combination with carbapenems like meropenem (B701) and imipenem (B608078) to test its potentiation effects against resistant bacterial strains.[1]
Solution Preparation
Proper preparation of this compound solutions is critical for in vitro and in vivo studies. The following tables and protocols outline the recommended procedures for preparing stock and working solutions.
Solubility of this compound
This compound is soluble in various solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for preparing high-concentration stock solutions.
Table 1: Solubility of this compound
| Solvent System | Achievable Concentration | Appearance |
| 100% DMSO | ≥ 2.5 mg/mL (9.29 mM) | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.29 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.29 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.29 mM) | Clear solution |
Data sourced from MedchemExpress and Alfa Chemistry.[2][3]
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (sodium salt, MW: 269.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 2.69 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Figure 1. Workflow for preparing this compound stock solution.
Protocol for Preparing Working Solutions
Working solutions for in vitro assays are typically prepared by diluting the DMSO stock solution in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile physiological saline or desired buffer/medium
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution with the appropriate aqueous buffer or medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
Stability and Storage
The stability of this compound solutions is crucial for ensuring the integrity of experimental results.
Storage of this compound
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid Powder | 0-4 °C | Short term (days to weeks) | Keep dry and protected from light. |
| -20 °C | Long term (months to years) | Keep dry and protected from light. | |
| Stock Solution (in DMSO) | -20 °C | Up to 1 month | Store in sealed containers, away from moisture.[2] |
| -80 °C | Up to 6 months | Store in sealed containers, away from moisture.[2] |
Data sourced from Alfa Chemistry and MedchemExpress.[2][3]
Stability Considerations
While specific degradation kinetics for this compound in various research solutions are not extensively published, diazabicyclooctane β-lactamase inhibitors are generally stable compounds. However, it is good practice to:
-
Prepare fresh working solutions daily.
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
-
Protect solutions from light, especially during long-term storage.
Analytical Method for Stability Testing
A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method can be used to determine the concentration of this compound in solutions for stability studies.
Protocol for LC-MS/MS Quantification of this compound
This protocol is adapted from a method for the simultaneous determination of this compound and meropenem in dog plasma and can be modified for in vitro samples.[4]
Sample Preparation:
-
Protein Precipitation: For samples in a biological matrix, mix the sample with three volumes of cold acetonitrile (B52724) containing an internal standard (e.g., Cefepime).
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Specific parent-to-daughter ion transitions for this compound and the internal standard need to be determined.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile |
| Internal Standard | Cefepime |
| Limit of Quantification | ~0.075 µg/mL |
| Linearity Range | 0.075 - 120 µg/mL |
| Accuracy (Recovery) | > 90% |
| Precision (CV) | < 10% |
Based on the method described for dog plasma analysis.[4]
References
- 1. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Simultaneous determination of novel β-lactamase inhibitor WCK 4234 and Meropenem in dog plasma by LC-MS/MS and its application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of WCK-4234 Combinations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel diazabicyclooctane (DBO) β-lactamase inhibitor, WCK-4234, in combination with carbapenem (B1253116) antibiotics. The methodologies described are essential for evaluating the in vitro efficacy of these combinations against clinically relevant Gram-negative bacteria.
Introduction
This compound is a potent β-lactamase inhibitor that demonstrates strong activity against a wide range of β-lactamases, including class A, C, and notably, class D (OXA-type) carbapenemases.[1][2][3] By itself, this compound exhibits no direct antibacterial activity.[1][3][4] Its primary mechanism of action is to restore or enhance the activity of partner β-lactam antibiotics, such as carbapenems, against bacteria that have acquired resistance through the production of these enzymes.[1][2][3] These protocols outline the standardized methods for quantifying the synergistic potential of this compound combinations.
Data Presentation: In Vitro Activity of this compound Combinations
The following tables summarize the in vitro activity of this compound in combination with meropenem (B701) and imipenem (B608078) against various Gram-negative pathogens. MICs were determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][3]
Table 1: MICs of Meropenem with and without this compound against Enterobacteriaceae [1][3]
| Bacterial Species (Enzyme Profile) | Meropenem MIC (mg/L) | Meropenem + this compound (4 mg/L) MIC (mg/L) | Meropenem + this compound (8 mg/L) MIC (mg/L) |
| E. coli (OXA-48) | 16 | 0.5 | 0.25 |
| K. pneumoniae (KPC) | 32 | 1 | 0.5 |
| E. cloacae (AmpC + Porin Loss) | 64 | 2 | 1 |
| K. pneumoniae (OXA-181) | 8 | 0.25 | 0.12 |
Table 2: MICs of Imipenem with and without this compound against Acinetobacter baumannii [1][3]
| Resistance Mechanism | Imipenem MIC (mg/L) | Imipenem + this compound (4 mg/L) MIC (mg/L) | Imipenem + this compound (8 mg/L) MIC (mg/L) |
| OXA-23 | 64 | 2 | 1 |
| OXA-51 (overproduced) | 32 | 4 | 2 |
| OXA-24/40 | 128 | 8 | 4 |
Table 3: MICs of Meropenem with and without this compound against Pseudomonas aeruginosa [1]
| Resistance Mechanism | Meropenem MIC (mg/L) | Meropenem + this compound (4 mg/L) MIC (mg/L) | Meropenem + this compound (8 mg/L) MIC (mg/L) |
| OXA-181 | 64 | 8 | 4 |
| AmpC (overproduced) | 16 | 4 | 2 |
| Metallo-β-lactamase | >128 | >128 | >128 |
Experimental Protocols
Broth Microdilution Checkerboard Assay
This method is used to assess the in vitro interaction between this compound and a partner antibiotic, allowing for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical powder
-
Partner antibiotic (e.g., meropenem) analytical powder
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration 100-fold the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, prepare serial twofold dilutions of the partner antibiotic horizontally (e.g., columns 1-10) in CAMHB.
-
Prepare serial twofold dilutions of this compound vertically (e.g., rows A-G) in CAMHB.
-
The final volume in each well should be 50 µL.
-
Column 11 should contain only the dilutions of the partner antibiotic to determine its MIC alone.
-
Row H should contain only the dilutions of this compound to determine its (lack of) intrinsic MIC.
-
Well H12 will serve as the growth control (broth and inoculum only).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension from fresh colonies on a non-selective agar plate, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the diluted inoculum to all wells except for a sterility control well (e.g., A12, containing only broth).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, determine the MIC of each agent alone and in combination by identifying the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Assay
This dynamic assay evaluates the rate of bacterial killing over time when exposed to this compound in combination with a partner antibiotic.
Materials:
-
Sterile culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and partner antibiotic stock solutions
-
Bacterial inoculum in logarithmic growth phase
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator shaker (37°C)
Protocol:
-
Inoculum Preparation:
-
Inoculate a flask of CAMHB with the test organism and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a fixed concentration, e.g., 4 or 8 mg/L)
-
Partner antibiotic alone (at a clinically relevant concentration or a fraction of the MIC)
-
This compound and partner antibiotic in combination
-
-
-
Incubation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 37°C with continuous shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto non-selective agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Signaling Pathways and Logical Relationships
The interaction between this compound and a carbapenem antibiotic against a resistant bacterium can be visualized as a logical pathway.
References
- 1. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying β-Lactamase Kinetics Using WCK-4234
For Researchers, Scientists, and Drug Development Professionals
Introduction
WCK-4234 is a novel, potent diazabicyclooctane (DBO) β-lactamase inhibitor with a broad spectrum of activity against Ambler Class A, C, and D β-lactamases.[1][2] Notably, it demonstrates significant inhibition of difficult-to-treat carbapenemases, including OXA-type enzymes, which are a growing clinical concern.[1][3][4][[“]] this compound is under development in combination with carbapenems, such as meropenem, to overcome resistance in Gram-negative bacteria.[6] Its mechanism of action involves the formation of a stable acyl-enzyme intermediate with the target β-lactamase, rendering the enzyme inactive.[[“]][7]
These application notes provide detailed protocols for the characterization of β-lactamase inhibition by this compound, including methods for determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against a panel of clinically relevant β-lactamases. The following tables summarize the available kinetic data.
Table 1: Second-Order Acylation Rate Constants (k₂/K) of this compound against various β-Lactamases
| β-Lactamase Class | Enzyme | k₂/K (M⁻¹s⁻¹) |
| Class A | KPC-2 | 1.1 ± 0.1 x 10⁵ |
| SHV-1 | >10⁶ | |
| CTX-M-15 | >10⁶ | |
| Class C | AmpC (P99) | 1.8 ± 0.1 x 10⁴ |
| ADC-7 | 2.0 ± 0.1 x 10⁵ | |
| Class D | OXA-48 | 1.2 ± 0.1 x 10⁵ |
| OXA-23 | 2.3 ± 0.2 x 10⁴ | |
| OXA-24/40 | 1.1 ± 0.1 x 10⁵ | |
| OXA-51 | 1.0 ± 0.1 x 10⁴ | |
| OXA-58 | 1.5 ± 0.1 x 10⁴ |
Data sourced from Papp-Wallace et al., 2018.
Table 2: Minimum Inhibitory Concentrations (MIC) of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae
| Organism | β-Lactamase | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) |
| K. pneumoniae | KPC | >128 | ≤0.5 - 2 |
| E. coli | OXA-48 | 16 - >128 | ≤0.5 - 1 |
| Enterobacter spp. | AmpC + Porin Loss | 32 - 128 | 1 - 4 |
Data compiled from Mushtaq et al., 2017 and Iregui et al., 2019.[1][6]
Experimental Protocols
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
This protocol outlines the determination of the IC50 value of this compound against a specific β-lactamase using the chromogenic substrate nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, OXA-48)
-
This compound
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve this compound in the assay buffer to create a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM) and then dilute in assay buffer to the desired working concentration (typically 50-100 µM).
-
Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes. This concentration needs to be empirically determined.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.
-
Include control wells with 10 µL of assay buffer (for 100% enzyme activity) and wells with a known potent inhibitor or no enzyme (for background control).
-
Add 80 µL of the diluted β-lactamase solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 10 µL of the nitrocefin working solution to each well.
-
Immediately begin monitoring the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each this compound concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Constant (Kᵢ)
This protocol describes the determination of the Ki value for this compound, which provides a measure of its binding affinity to the β-lactamase. This is achieved by measuring the initial rates of nitrocefin hydrolysis at various substrate and inhibitor concentrations.
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a range of fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where an initial estimate of Ki may be derived from the IC50 value).
-
Prepare a series of nitrocefin concentrations that bracket the Michaelis-Menten constant (Km) for the specific β-lactamase (e.g., 0.25 x Km to 5 x Km). The Km value should be determined experimentally beforehand.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing a fixed concentration of this compound and varying concentrations of nitrocefin.
-
Include a set of reactions with no inhibitor to determine the uninhibited enzyme kinetics.
-
Add the assay buffer, this compound, and nitrocefin to the wells.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reactions by adding a fixed amount of the diluted β-lactamase to each well.
-
Immediately monitor the absorbance at 490 nm over time to determine the initial velocities for each reaction condition.
-
-
Data Analysis:
-
Plot the initial velocities against the nitrocefin concentration for each this compound concentration.
-
Analyze the data using a Michaelis-Menten model to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app) at each inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, create secondary plots:
-
Lineweaver-Burk plot (1/v vs. 1/[S]): The pattern of line intersections will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Dixon plot (1/v vs. [I]): This can also be used to determine the Ki.
-
-
Alternatively, perform a global non-linear fit of the entire dataset to the appropriate inhibition model equation to directly calculate the Ki value.
-
Visualizations
Caption: Mechanism of β-Lactamase Inhibition by this compound.
Caption: Experimental Workflow for β-Lactamase Kinetic Analysis.
References
- 1. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. consensus.app [consensus.app]
- 6. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming WCK-4234 Solubility Challenges in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility issues with WCK-4234 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a novel diazabicyclooctane-based β-lactamase inhibitor.[1][2][3] It is primarily used in combination with β-lactam antibiotics, such as carbapenems (e.g., meropenem (B701) and imipenem), to combat multidrug-resistant Gram-negative bacteria.[1][4][5] this compound is a potent inactivator of class A, C, and D β-lactamases, which are enzymes produced by bacteria that can degrade β-lactam antibiotics and confer resistance.[1][4][6] By inhibiting these enzymes, this compound restores the efficacy of the partner antibiotic.[1]
Q2: I am observing precipitation when preparing my this compound stock solution or when diluting it into my aqueous assay buffer. What are the initial steps to troubleshoot this?
A2: Precipitation is a common issue with poorly soluble compounds. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial choice due to its strong solubilizing capacity for many nonpolar compounds.[7] When diluting the stock solution, it is crucial to do so into a pre-warmed aqueous medium while vortexing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.[7]
Q3: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I resolve this "crashing out"?
A3: This phenomenon, known as "crashing out," can be addressed through several strategies:[7]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.[7]
-
Utilize a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[7]
-
Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[7]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dissolution.[7]
Q4: Are there alternative solvents to DMSO if it proves ineffective or incompatible with my experimental setup?
A4: Yes, other water-miscible organic solvents can be considered, including ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[7] The selection of the solvent will depend on the specific compound and the tolerance of your experimental system. It is essential to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.[7]
Q5: Can pH adjustment be used to improve the solubility of this compound?
A5: If a compound possesses ionizable groups, modifying the pH of the solution can enhance its solubility.[7][8] For weakly acidic or basic drugs, adjusting the pH to form a soluble salt is a common and effective solubilization method.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues encountered with this compound in experimental settings.
| Issue | Potential Cause | Recommended Action(s) |
| Precipitation during stock solution preparation | The compound has low solubility in the chosen solvent. | - Try a different organic solvent (e.g., DMSO, DMF, ethanol).- Gently warm the solution in a 37°C water bath and vortex. |
| "Crashing out" upon dilution into aqueous buffer/medium | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | - Lower the final concentration of the organic solvent.- Use a co-solvent system.- Add solubility-enhancing excipients like surfactants or cyclodextrins.[7]- Pre-warm the aqueous medium and add the stock solution dropwise while vortexing.[7] |
| High background signal or artifacts in the assay | The compound may be forming aggregates, leading to non-specific interactions or light scattering. | - Visually inspect the solution for turbidity.- Consider using dynamic light scattering (DLS) to detect the presence of aggregates.[7] |
| Inconsistent results between experiments | Variability in the preparation of the compound solution. | - Standardize the protocol for preparing and diluting the compound.- Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[7]
-
Visually inspect the solution to ensure no visible particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.[7]
-
While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[7]
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.
-
Crucially , prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects.[7]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WCK-4234 Concentration for Synergy with Carbapenems
Welcome to the technical support center for the use of WCK-4234 in combination with carbapenems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel diazabicyclooctane (DBO) based β-lactamase inhibitor.[1][2] It has limited direct antibacterial activity on its own.[1][3] Its primary function is to inhibit bacterial β-lactamase enzymes, particularly serine β-lactamases belonging to Ambler classes A, C, and D.[1][2] By inactivating these enzymes, this compound restores the efficacy of carbapenem (B1253116) antibiotics against many resistant strains of bacteria.[1][2]
Q2: Against which types of β-lactamases is this compound most effective?
A2: this compound demonstrates potent inhibitory activity against a broad spectrum of serine β-lactamases. It is particularly effective against class A carbapenemases (like KPC), class C cephalosporinases (AmpC), and, notably, class D carbapenemases (OXA-type enzymes), which are often resistant to other inhibitors.[1][2]
Q3: What are the recommended starting concentrations for this compound in synergy experiments?
A3: Based on published studies, a fixed concentration of this compound is typically used in combination with varying concentrations of a carbapenem. Commonly tested concentrations of this compound are 4 mg/L and 8 mg/L.[1][4] The optimal concentration can vary depending on the bacterial strain and the specific carbapenem being used.
Q4: How is synergy between this compound and a carbapenem quantified?
A4: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained through a checkerboard assay.[3][5] The FIC index is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[3][5] A time-kill curve analysis can also be used to observe synergistic effects over time.[3]
Q5: What do the different FIC index values indicate?
A5: The interpretation of the FIC index is as follows:
Troubleshooting Guides
Checkerboard Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for the carbapenem or this compound alone. | Inaccurate pipetting, improper preparation of serial dilutions, or variability in bacterial inoculum density. | Calibrate pipettes regularly. Ensure thorough mixing at each dilution step. Standardize the inoculum to a 0.5 McFarland standard. |
| FIC index values are not reproducible between experiments. | Minor variations in experimental conditions such as incubation time, temperature, or media composition. The method of FIC index calculation can also lead to different interpretations.[6] | Strictly adhere to a standardized protocol for all replicates. Ensure consistent incubation conditions. Use a consistent method for determining the FIC index from the checkerboard data.[6] |
| Growth observed in wells with high antibiotic concentrations ("skipped wells"). | Bacterial clumping leading to uneven inoculation, or contamination of the well. | Ensure the bacterial suspension is homogenous before inoculation. Use aseptic techniques to prevent contamination. |
| Edge effects in the microtiter plate leading to skewed results. | Evaporation from the outer wells of the plate can concentrate the antimicrobial agents. | Fill the peripheral wells with sterile broth or saline and do not use them for experimental data points. |
Time-Kill Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in bacterial count even with synergistic concentrations determined by checkerboard assay. | The checkerboard assay measures inhibition of growth at a single time point, while the time-kill assay measures the rate of killing. A combination may be synergistic in inhibiting growth but not in rapidly killing the bacteria. | Consider extending the duration of the time-kill assay. A bacteriostatic synergistic effect may be observed. |
| Paradoxical effect (Eagle effect) observed, where higher concentrations of the carbapenem show less killing. | Some β-lactam antibiotics can exhibit a paradoxical effect at concentrations significantly above the MIC. | Test a wider range of concentrations, including those well above the presumed synergistic concentrations, to fully characterize the dose-response relationship. |
| High variability in CFU counts between replicates. | Inaccurate serial dilutions for plating, clumping of bacteria, or inconsistent plating volumes. | Ensure thorough mixing before each serial dilution and plating. Use calibrated pipettes for plating. |
Quantitative Data Summary
The following tables summarize the in vitro activity of meropenem (B701) and imipenem (B608078) in combination with this compound against various Gram-negative pathogens.
Table 1: Meropenem MICs with and without this compound
| Organism | Meropenem MIC (mg/L) | Meropenem + 4 mg/L this compound MIC (mg/L) | Meropenem + 8 mg/L this compound MIC (mg/L) |
| Acinetobacter baumannii (Carbapenem-Resistant) | ≥16 | - | - |
| A. baumannii (Contemporary) | 56.5% Susceptibility | 82.6% Susceptibility | 95.7% Susceptibility |
| Klebsiella pneumoniae (KPC-producing) | 8 to >16 | ≤0.03 to 1 | ≤0.03 to 1 |
Data compiled from a study on Gram-negative pathogens from New York City.[4]
Table 2: Imipenem MICs with and without this compound against Acinetobacter baumannii with OXA Carbapenemases
| Strain Characteristics | Imipenem MIC (mg/L) | Imipenem + 4 mg/L this compound MIC (mg/L) |
| OXA-23 producing (9/10 strains) | - | ≤2 |
| OXA-51 hyperproduced | - | ≤2 |
Data from a study on this compound's potentiation of carbapenems.[1]
Experimental Protocols
Checkerboard Assay Protocol
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the carbapenem and this compound in an appropriate solvent.
-
Prepare Microtiter Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.
-
Serial Dilutions of Carbapenem: In a separate plate, perform serial twofold dilutions of the carbapenem stock solution. Transfer 50 µL of each dilution to the corresponding columns of the main test plate.
-
Serial Dilutions of this compound: In another separate plate, perform serial twofold dilutions of the this compound stock solution. Transfer 50 µL of each dilution to the corresponding rows of the main test plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls: Include wells with bacteria and no antimicrobials (growth control) and wells with media alone (sterility control). Also include rows and columns with each antimicrobial alone to determine their individual MICs.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density.
-
FIC Index Calculation: Calculate the FIC index for each well that shows no growth using the formula: FIC Index = (MIC of carbapenem in combination / MIC of carbapenem alone) + (MIC of this compound in combination / MIC of this compound alone).
Time-Kill Curve Analysis Protocol
-
Prepare Cultures: Grow an overnight culture of the test organism in MHB.
-
Inoculum Preparation: Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks or tubes.
-
Addition of Antimicrobials: Add the carbapenem and this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and synergistic combinations) to the respective flasks. Include a growth control with no antimicrobials.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot and plate onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration and combination. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizations
Caption: this compound inhibits β-lactamase, protecting carbapenems from degradation.
Caption: A workflow for troubleshooting inconsistent antibiotic synergy results.
References
- 1. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?] - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for WCK-4234 degradation and how to prevent it
Disclaimer: As WCK-4234 is a novel compound, comprehensive public data on its degradation pathways and long-term stability is limited. The following information is based on the chemical properties of the diazabicyclooctane (DBO) class of β-lactamase inhibitors and general principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
I. Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been publicly detailed, based on its diazabicyclooctane structure, similar to other inhibitors like avibactam, it may be susceptible to the following:
-
Hydrolysis: The cyclic urea (B33335) or carbamoyl (B1232498) moieties, which are common in DBOs, could be susceptible to hydrolysis, especially at non-neutral pH. This can lead to ring-opening of the DBO core, rendering the molecule inactive. For instance, some DBOs can undergo hydrolysis of the carbamoyl-enzyme complex.[1][2][3]
-
Oxidation: Although less common for this class of compounds, oxidative degradation could be a possibility under certain conditions, potentially affecting the piperidine (B6355638) ring or other susceptible functional groups.
-
Photodegradation: Exposure to light, particularly UV light, can be a source of degradation for many pharmaceutical compounds.[4] It is advisable to protect this compound from light.
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability of this compound, the following storage conditions are recommended based on best practices for similar compounds like relebactam:[5]
-
Solid (Powder) Form:
-
Long-term: Store at -20°C in a tightly sealed container.
-
Short-term: Store at 2-8°C in a desiccator.
-
-
In Solution:
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be prepared, it is recommended to aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 24 hours), keep solutions at 2-8°C.[5]
-
Q3: How should I prepare solutions of this compound for in vitro experiments?
For optimal performance and to minimize the risk of degradation:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Use a high-purity, sterile solvent as specified in the product datasheet (e.g., sterile water, DMSO, or a buffer at neutral pH).
-
Ensure the solvent is degassed to minimize dissolved oxygen.
-
Once dissolved, use the solution immediately or store as recommended in Q2.
Q4: What factors could potentially affect the stability of this compound in solution?
Several factors can influence the stability of this compound in an experimental setting:
-
pH: Buffers with acidic or alkaline pH can accelerate hydrolysis. It is recommended to maintain the pH of the solution as close to neutral (pH 6.8-7.4) as possible.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[6][7]
-
Light: Exposure to light can induce photolytic degradation.[4]
-
Presence of Oxidizing Agents: Contaminants that are oxidizing agents could potentially degrade this compound.
II. Troubleshooting Guides
Problem: Inconsistent Results in Antimicrobial Susceptibility Testing (AST)
-
Potential Cause: Degradation of this compound in the assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
-
pH of Media: Verify the pH of your Mueller-Hinton broth or other testing media. Significant deviations from neutral pH could be a factor.
-
Incubation Time: For long incubation periods, consider the stability of this compound under your specific assay conditions. It may be necessary to replenish the compound if significant degradation is suspected.
-
Control Experiments: Run a parallel control experiment with a known stable β-lactamase inhibitor to ensure the assay is performing as expected.
-
Problem: Loss of Potentiation of Carbapenem Activity
-
Potential Cause: The concentration of active this compound has decreased due to degradation.
-
Troubleshooting Steps:
-
Check Stock Solution: If using a frozen stock solution, test its efficacy against a fresh solution to rule out degradation during storage.
-
Forced Degradation Test: Perform a simple forced degradation test (see protocol below) by, for example, heating a small aliquot of your this compound solution, and then test its activity. A loss of activity in the stressed sample would suggest a stability issue.
-
LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to check for the appearance of degradation products in your experimental samples compared to a freshly prepared standard.
-
III. Experimental Protocols
Protocol for Forced Degradation Studies of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
High-purity water
-
pH meter
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol for Long-Term Stability Testing of this compound
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Store multiple aliquots of this compound (both as a solid and in solution) under the recommended long-term storage conditions (-20°C for solid, -80°C for solution).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove one aliquot of the solid and one of the solution.
-
Analyze the solid sample for purity and physical appearance.
-
Thaw the solution sample and analyze for concentration and the presence of degradants using a validated HPLC method.
-
Compare the results to the initial (time 0) analysis. A change of more than 10% from the initial concentration is typically considered significant.
IV. Data Presentation
Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 37°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 3.0 | 0.058 | 12 |
| 5.0 | 0.015 | 46 |
| 7.0 | 0.005 | 139 |
| 9.0 | 0.043 | 16 |
This table presents hypothetical data to illustrate the potential impact of pH on stability.
Table 2: Example of a Long-Term Stability Study Data Layout for this compound Solution Stored at -80°C
| Time Point (Months) | Concentration (mg/mL) | % of Initial Concentration | Degradation Products (% Peak Area) |
| 0 | 1.02 | 100.0 | Not Detected |
| 3 | 1.01 | 99.0 | Not Detected |
| 6 | 1.03 | 101.0 | Not Detected |
| 12 | 1.00 | 98.0 | < 0.1% |
| 24 | 0.98 | 96.1 | < 0.2% |
This table provides an example of how to present long-term stability data.
V. Visualizations
Caption: Hypothetical hydrolytic degradation pathway for a DBO.
Caption: Workflow for investigating the stability of this compound.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. veeprho.com [veeprho.com]
Technical Support Center: Improving the Efficacy of WCK-4234 Combination Therapies
Welcome to the technical support center for WCK-4234 combination therapies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during in vitro and in vivo experiments aimed at enhancing the efficacy of this compound combinations.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel diazabicyclooctane (DBO) that functions as a potent inhibitor of a broad range of β-lactamase enzymes, including those in Ambler classes A, C, and D.[1][2][3] It does not possess intrinsic antibacterial activity.[2][4][5] Its primary role is to restore the efficacy of β-lactam antibiotics, particularly carbapenems like meropenem (B701) and imipenem, against bacteria that have developed resistance through the production of these enzymes.[1][2][4] The combination of meropenem and this compound is under development as WCK-5999.[4]
Q2: Against which types of β-lactamases is this compound most effective?
A2: this compound demonstrates strong inhibitory action against Class A (e.g., KPC), Class C (e.g., AmpC), and notably, Class D (e.g., OXA-type) β-lactamases.[1][2][3] Its potent activity against OXA-type carbapenemases, which are a major cause of carbapenem (B1253116) resistance in Acinetobacter baumannii, is a key feature.[1][2][4][5]
Q3: Are there β-lactamases that this compound does not inhibit?
A3: Yes, this compound, similar to other DBOs, does not inhibit Class B metallo-β-lactamases (MBLs).[2][4][5] Therefore, carbapenem combinations with this compound are not expected to be effective against MBL-producing Enterobacteriaceae or other non-fermenters.[2][4][5]
Q4: What are the most common antibiotic partners for this compound?
A4: this compound is primarily investigated in combination with carbapenems, such as meropenem and imipenem.[1][2][4] These combinations have shown effectiveness against multidrug-resistant Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1]
Q5: How is synergy between this compound and a partner antibiotic typically evaluated?
A5: Synergy is most commonly assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[6][7][8] An FIC index of ≤ 0.5 is generally considered synergistic.[8] Time-kill assays are also employed to observe enhanced bacterial killing by the combination compared to the individual agents.[8][9][10]
II. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound combination therapies.
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound combinations against carbapenem-resistant isolates.
-
Possible Cause 1: Presence of Metallo-β-Lactamases (MBLs)
-
Possible Cause 2: Overexpression of other resistance mechanisms.
-
Troubleshooting Step for P. aeruginosa: Quantify the expression of the ampC gene using RT-qPCR. Increased ampC expression has been correlated with higher MICs for meropenem + this compound.[1]
-
Troubleshooting Step for A. baumannii: Check for the presence of additional resistance determinants, such as extended-spectrum β-lactamases (ESBLs), which have been associated with higher MICs for the combination.[1]
-
General Troubleshooting: Investigate the role of efflux pumps and porin loss, as these can contribute to reduced susceptibility to carbapenems, even in the presence of a β-lactamase inhibitor.[1]
-
Issue 2: Inconsistent results in checkerboard or time-kill assays.
-
Possible Cause 1: Inaccurate inoculum preparation.
-
Possible Cause 2: Drug carryover in time-kill assays.
-
Troubleshooting Step: When plating aliquots at different time points, perform serial dilutions in a suitable neutralizer or sterile saline to minimize the effect of the antibiotic on the agar (B569324) plate.[9]
-
-
Possible Cause 3: Instability of the compounds.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and the partner antibiotic for each experiment. Verify the stability of the compounds under your specific assay conditions (e.g., media, temperature, incubation time).
-
Issue 3: Lack of in vivo efficacy in murine infection models despite promising in vitro results.
-
Possible Cause 1: Suboptimal pharmacokinetics/pharmacodynamics (PK/PD) of the combination.
-
Troubleshooting Step: Conduct PK studies in the selected animal model to determine the half-life, clearance, and distribution of both this compound and the partner antibiotic. Ensure the dosing regimen is sufficient to maintain concentrations above the MIC for an adequate duration.
-
-
Possible Cause 2: Host factors influencing the infection.
-
Troubleshooting Step: Consider the immune status of the animal model (e.g., neutropenic vs. immunocompetent). The efficacy of antibiotic combinations can be influenced by the host's immune response. The combination of meropenem and this compound has been shown to be effective in murine peritonitis and neutropenic lung infection models.[1][3]
-
III. Data Presentation
Table 1: In Vitro Activity of Carbapenems with and without this compound against β-Lactamase-Producing Gram-Negative Bacilli
| Bacterial Group (Resistance Mechanism) | Antibiotic | Geometric Mean MIC (mg/L) without this compound | Geometric Mean MIC (mg/L) with this compound (4 mg/L) |
| Enterobacteriaceae (KPC) | Imipenem | 37.1 | 0.6 |
| Meropenem | 69.7 | 0.7 | |
| Enterobacteriaceae (OXA-48-like) | Imipenem | 11.8 | 0.6 |
| Meropenem | 31.0 | 0.9 | |
| Enterobacteriaceae (AmpC + Porin Loss) | Imipenem | 27.9 | 0.8 |
| Meropenem | 35.9 | 1.1 | |
| A. baumannii (OXA-23) | Imipenem | >128 | 2.1 |
| Meropenem | >128 | 1.9 | |
| A. baumannii (OXA-24/40) | Imipenem | 128 | 1.0 |
| Meropenem | 128 | 1.0 | |
| P. aeruginosa (OXA-181) | Imipenem | 90.5 | 4.0 |
| Meropenem | 90.5 | 4.0 |
Data summarized from Mushtaq et al., Journal of Antimicrobial Chemotherapy, 2017.[4] This table illustrates the potentiation effect of this compound in reducing the MICs of carbapenems against various resistant strains.
IV. Experimental Protocols
1. Checkerboard Assay for Synergy Testing
-
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with a partner antibiotic.
-
Methodology:
-
Prepare serial twofold dilutions of the partner antibiotic along the x-axis of a 96-well microtiter plate and this compound along the y-axis.[7][12][13]
-
The resulting plate should contain various combinations of the two agents.[7]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Include wells for growth control (no drug) and sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) using the following formulas:[7]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.[8]
-
2. Time-Kill Assay
-
Objective: To assess the rate and extent of bacterial killing by this compound and a partner antibiotic, alone and in combination, over time.
-
Methodology:
-
Prepare tubes of cation-adjusted Mueller-Hinton broth (CAMHB) containing the antimicrobial agents at desired concentrations (e.g., 0.5x, 1x, 2x MIC). Include a growth control tube without any drug.[9][11]
-
Prepare a logarithmic phase bacterial culture and dilute it to a starting inoculum of approximately 5 x 10^5 CFU/mL in each tube.[9][11]
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[9][11]
-
Perform serial 10-fold dilutions in sterile saline or an appropriate neutralizer and plate onto agar plates for colony counting.[11]
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]
-
V. Mandatory Visualizations
Caption: Mechanism of action for this compound in combination with a carbapenem antibiotic.
Caption: Experimental workflow for evaluating this compound combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. actascientific.com [actascientific.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
addressing limitations of WCK-4234 in specific bacterial strains
Welcome to the technical support center for WCK-4234. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the use of this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential limitations and specific issues that may be encountered with certain bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel diazabicyclooctane (DBO) that functions as a β-lactamase inhibitor.[1][2][3] It has no intrinsic antibacterial activity on its own.[1][2][3][4] Its primary role is to potentiate the activity of carbapenem (B1253116) antibiotics, such as imipenem (B608078) and meropenem, by inhibiting β-lactamase enzymes produced by resistant bacteria.[1][2][3][4] this compound is particularly effective against Ambler Class A, C, and D β-lactamases, including the OXA-type carbapenemases commonly found in Acinetobacter baumannii.[1][5][6]
Q2: Against which types of β-lactamases is this compound ineffective?
A2: A significant limitation of this compound is its lack of activity against Class B metallo-β-lactamases (MBLs).[1][2][3][4] Therefore, this compound will not potentiate the activity of carbapenems against bacterial strains that produce MBLs such as NDM, VIM, or IMP types.
Q3: Why am I observing limited efficacy of the this compound-carbapenem combination against Pseudomonas aeruginosa?
A3: The combination of this compound with carbapenems has shown only a modest or negligible effect on the susceptibility of Pseudomonas aeruginosa.[5][6] Research indicates that higher minimum inhibitory concentrations (MICs) of the combination in P. aeruginosa are associated with increased expression of the chromosomal AmpC β-lactamase.[5][6] This suggests that while this compound can inhibit AmpC, overexpression of this enzyme may be a contributing factor to reduced susceptibility.
Q4: We are seeing higher than expected MICs for the this compound-meropenem combination in some Acinetobacter baumannii isolates. What could be the cause?
A4: While this compound is potent against OXA-type carbapenemases in A. baumannii, higher MICs of the meropenem-WCK-4234 combination have been observed in isolates that also harbor extended-spectrum β-lactamases (ESBLs).[5][6] The presence of multiple resistance mechanisms can reduce the overall effectiveness of the combination.
Q5: Does this compound have any effect on bacterial efflux pumps or porin channels?
A5: Current research suggests that this compound's primary mechanism is the inhibition of β-lactamases.[3] In studies with Klebsiella pneumoniae, variations in MICs for the meropenem-WCK-4234 combination did not correlate with the activity of efflux systems or porin channels.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly high MIC values for this compound in combination with a carbapenem.
-
Possible Cause 1: Presence of Metallo-β-Lactamases (MBLs).
-
Possible Cause 2 (in P. aeruginosa): Overexpression of AmpC β-lactamase.
-
Possible Cause 3 (in A. baumannii): Co-presence of ESBLs.
Issue 2: this compound does not potentiate carbapenem activity against a known carbapenem-resistant Enterobacteriaceae isolate.
-
Possible Cause: The isolate is an MBL-producer.
Data Presentation
Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Acinetobacter baumannii
| This compound Concentration | Meropenem Susceptibility Rate |
| 0 µg/ml | 56.5% |
| 4 µg/ml | 82.6%[6] |
| 8 µg/ml | 95.7%[6] |
Table 2: Potentiation of Imipenem and Meropenem by this compound against P. aeruginosa with OXA-181
| Antibiotic | MIC Range (µg/mL) without this compound | MIC Range (µg/mL) with this compound |
| Imipenem | 64-128 | 2-8[1][2] |
| Meropenem | 64-128 | 2-8[1][2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Media: Prepare Mueller-Hinton agar plates containing serial twofold dilutions of the carbapenem antibiotic (e.g., imipenem or meropenem). For the test plates, also include a fixed concentration of this compound (e.g., 4 or 8 mg/L).[1][2][4]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: Spot the prepared bacterial inoculum onto the surface of the agar plates (both with and without this compound).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 2: Molecular Detection of β-Lactamase Genes by PCR
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.
-
Primer Design: Use validated primers specific for the target β-lactamase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-23, blaOXA-48).
-
PCR Amplification: Perform a standard PCR reaction using the extracted DNA, specific primers, and a suitable PCR master mix.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to visualize the presence of amplicons of the expected size.
-
Sequencing (Optional): For confirmation, the PCR product can be sequenced and compared to known β-lactamase gene sequences.
Visualizations
Caption: Mechanism of action of this compound in potentiating carbapenem activity.
References
- 1. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WCK-4234 Experimental Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining their experimental designs for WCK-4234 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel diazabicyclooctane (DBO) that functions as a β-lactamase inhibitor.[1][2][3] It is specifically designed to be co-administered with carbapenem (B1253116) antibiotics, such as meropenem (B701) or imipenem. Its primary mechanism of action is the potentiation of these carbapenems against multidrug-resistant Gram-negative bacteria.[1][2][3] this compound achieves this by inhibiting the activity of bacterial β-lactamases, which are enzymes that otherwise degrade and inactivate carbapenem antibiotics. A key feature of this compound is its strong inhibitory activity against class A, C, and particularly class D (OXA-type) β-lactamases.[1][4]
Q2: Against which types of bacteria is this compound expected to be most effective?
A2: this compound, in combination with a carbapenem, is most effective against Gram-negative bacteria that have acquired resistance to carbapenems through the production of β-lactamases. This includes members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][3] Its distinctive advantage lies in its potent inhibition of OXA-type carbapenemases, which are a significant cause of resistance in A. baumannii.[2][5]
Q3: Does this compound have any intrinsic antibacterial activity?
A3: No, this compound does not possess direct antibacterial activity on its own.[2][6] Its role is to act as an inhibitor of β-lactamase enzymes, thereby restoring the antibacterial efficacy of its partner carbapenem antibiotic.
Q4: What are the common experimental models used to study this compound's efficacy?
A4: The efficacy of this compound is typically evaluated using both in vitro and in vivo models. In vitro studies commonly involve determining the Minimum Inhibitory Concentration (MIC) of a carbapenem with and without a fixed concentration of this compound against a panel of bacterial isolates.[2][3][5] In vivo studies often utilize murine infection models, such as the neutropenic lung infection model or peritonitis models, to assess the combination's ability to reduce bacterial burden in a living organism.[1][4]
Troubleshooting Guide
Issue 1: High Minimum Inhibitory Concentration (MIC) values are observed for the this compound/carbapenem combination against expectedly susceptible strains.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the final concentration of this compound used in the assay. Studies have commonly used fixed concentrations of 4 or 8 mg/L.[2][3][5] |
| Bacterial Strain Expresses Metallo-β-Lactamases (MBLs) | This compound is not effective against MBLs.[2][5][6] Screen the test isolates for the presence of MBL genes (e.g., NDM, VIM, IMP types) using molecular methods like PCR. |
| Carbapenem Degradation | Ensure the carbapenem antibiotic stock solution is fresh and has been stored correctly, as they can be unstable. Prepare fresh solutions for each experiment. |
| Issues with Porin Loss in Bacteria | While this compound can overcome resistance from some β-lactamases, reduced drug influx due to porin loss in the bacterial outer membrane can still contribute to elevated MICs.[2] Consider assessing porin gene expression or sequencing. |
Issue 2: Inconsistent results in in vivo murine infection models.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing Regimen | Review the dosing frequency and concentration of both this compound and the carbapenem. The pharmacokinetics/pharmacodynamics (PK/PD) of the combination are crucial for efficacy. |
| High Bacterial Inoculum | An excessively high bacterial inoculum at the site of infection can sometimes overwhelm the therapeutic effect of the antibiotic combination. Ensure the inoculum size is standardized and consistent with established protocols.[7] |
| Immune Status of Mice | The use of neutropenic versus immunocompetent mice can significantly impact outcomes.[7] Ensure the chosen model is appropriate for the research question. |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for assessing the in vitro susceptibility of bacterial isolates to a carbapenem in combination with this compound.
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Carbapenem antibiotic (e.g., meropenem) stock solution
-
This compound stock solution
-
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare a stock solution of this compound and add it to the CAMHB to achieve a final fixed concentration (e.g., 4 or 8 mg/L) in all wells of the microtiter plate.
-
Perform serial two-fold dilutions of the carbapenem antibiotic across the wells of the microtiter plate containing the this compound-supplemented broth.
-
Add the prepared bacterial inoculum to each well.
-
Include appropriate controls: wells with no antibiotic (growth control), wells with no bacteria (sterility control), and potentially a plate without this compound to determine the MIC of the carbapenem alone.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the carbapenem that visibly inhibits bacterial growth.
-
2. Murine Neutropenic Lung Infection Model
This in vivo model is used to evaluate the efficacy of the this compound/carbapenem combination in a setting that mimics a severe bacterial infection in an immunocompromised host.
-
Materials:
-
Specific pathogen-free mice
-
Cyclophosphamide for inducing neutropenia
-
Bacterial isolate for infection
-
This compound and carbapenem for injection
-
-
Procedure:
-
Induce neutropenia in mice through intraperitoneal injections of cyclophosphamide.
-
After establishing neutropenia, anesthetize the mice and intranasally inoculate them with a standardized bacterial suspension to establish a lung infection.
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with the this compound/carbapenem combination, the carbapenem alone, or a vehicle control, administered via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Administer treatments at specified intervals to simulate human dosing regimens.
-
At the end of the treatment period (e.g., 24 hours), euthanize the mice, aseptically harvest the lungs, and homogenize the tissue.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Efficacy is determined by comparing the bacterial load in the lungs of treated groups to the control group.
-
Data Presentation
Table 1: Example In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Acinetobacter baumannii
| Bacterial Isolate | Resistance Mechanism | Meropenem MIC (mg/L) | Meropenem + this compound (4 mg/L) MIC (mg/L) |
| Strain A | OXA-23 | >64 | 4 |
| Strain B | OXA-24/40 | >64 | 8 |
| Strain C | OXA-51 (overexpressed) | 32 | 2 |
| Strain D | NDM-1 (MBL) | >64 | >64 |
Table 2: Example In Vivo Efficacy in a Murine Lung Infection Model against OXA-23-producing A. baumannii
| Treatment Group | Dosing Regimen | Mean Bacterial Load (log10 CFU/g lung) at 24h |
| Vehicle Control | N/A | 8.5 |
| Meropenem | 50 mg/kg, q6h | 7.9 |
| Meropenem + this compound | 50 mg/kg + 25 mg/kg, q6h | 4.2 |
Visualizations
Caption: Mechanism of action of this compound in combination with a carbapenem antibiotic.
Caption: Troubleshooting workflow for unexpected high MIC results in this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vivo Activity of WCK 4282 (High-Dose Cefepime/Tazobactam) against Serine-β-Lactamase-Producing Enterobacterales and Pseudomonas aeruginosa in the Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting WCK-4234 activity in laboratory settings
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of WCK-4234 in laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1] It does not have intrinsic antibacterial activity.[1] Its primary function is to protect β-lactam antibiotics, particularly carbapenems like meropenem (B701) and imipenem, from degradation by bacterial β-lactamase enzymes.[2][1] By inhibiting these enzymes, this compound restores or potentiates the activity of the partner carbapenem (B1253116) against many multi-drug resistant Gram-negative bacteria.
Q2: Against which classes of β-lactamases is this compound effective?
A2: this compound is a broad-spectrum serine β-lactamase inhibitor, demonstrating potent activity against Ambler Class A (e.g., KPC), Class C (e.g., AmpC), and notably, Class D (e.g., OXA-type) carbapenemases.[2][3]
Q3: Are there any β-lactamase classes that this compound does NOT inhibit?
A3: Yes, this compound is not effective against Ambler Class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[1]
Q4: What is the recommended concentration of this compound to use in in vitro susceptibility testing?
A4: For in vitro susceptibility testing, this compound is typically used at a fixed concentration of 4 mg/L or 8 mg/L in combination with a serial dilution of the partner carbapenem.[1]
Q5: Can this compound be used as a standalone antibacterial agent?
A5: No, this compound lacks direct antibacterial activity and should always be used in combination with a partner β-lactam antibiotic.[1][4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High MIC values for carbapenem + this compound against expectedly susceptible strains (e.g., KPC or OXA-48 producers) | 1. Presence of a Metallo-β-Lactamase (MBL): The bacterial strain may be co-producing an MBL, which is not inhibited by this compound. 2. Incorrect this compound Concentration: The fixed concentration of this compound in the assay may be too low. 3. Reagent Degradation: this compound or the carbapenem may have degraded due to improper storage or handling. 4. High Inoculum Density: An overly dense bacterial inoculum can lead to falsely elevated MICs. | 1. Perform a phenotypic or genotypic test to screen for the presence of MBLs. 2. Verify the final concentration of this compound in your assay plates. Ensure it is at the recommended 4 or 8 mg/L. 3. Use fresh stock solutions of both the carbapenem and this compound. Store stock solutions as recommended by the manufacturer. 4. Ensure strict adherence to standardized protocols (e.g., CLSI) for preparing a 0.5 McFarland standard for your inoculum. |
| Variable or inconsistent MIC results between experiments | 1. Inconsistent Inoculum Preparation: Variations in the bacterial density between assays. 2. Suboptimal Assay Conditions: Deviations in incubation time, temperature, or cation-adjusted Mueller-Hinton broth (CAMHB) formulation. 3. Mixed Bacterial Culture: Contamination of the test isolate with another organism. | 1. Standardize your inoculum preparation procedure and verify the density spectrophotometrically. 2. Strictly adhere to CLSI guidelines for incubation conditions. Use high-quality, properly prepared media. 3. Streak the bacterial isolate onto a non-selective agar (B569324) plate to check for purity and typical colony morphology. |
| Unexpectedly low potentiation of carbapenem activity against P. aeruginosa | 1. Increased AmpC Expression: Some P. aeruginosa isolates may exhibit resistance through increased expression of the intrinsic AmpC β-lactamase. 2. Other Resistance Mechanisms: Efflux pumps or porin loss can also contribute to carbapenem resistance in P. aeruginosa. | 1. Consider molecular methods to quantify the expression level of the ampC gene. 2. Evaluate the contribution of other resistance mechanisms through appropriate assays (e.g., efflux pump inhibition studies). |
| This compound does not potentiate carbapenem activity against a known OXA-producing Acinetobacter baumannii strain | 1. Specific OXA Variant: While this compound is potent against many OXA-types, its activity can vary against different variants (e.g., OXA-23, OXA-24/40, OXA-58).[2] 2. Co-expression of MBLs: As with other bacteria, co-production of an MBL will confer resistance. | 1. Sequence the blaOXA gene to identify the specific variant. 2. Screen the isolate for the presence of MBLs. |
Data Presentation
Table 1: In Vitro Activity of Meropenem in Combination with this compound against Acinetobacter baumannii
| Bacterial Species | Resistance Mechanism | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem + this compound (8 mg/L) MIC50 (µg/mL) | Meropenem + this compound (8 mg/L) MIC90 (µg/mL) |
| Acinetobacter baumannii | OXA-23 | >32 | >32 | 2 | 4 |
| Acinetobacter baumannii | OXA-24/40 | >32 | >32 | 4 | 8 |
| Acinetobacter baumannii | OXA-58 | >32 | >32 | >32 | >32 |
| Acinetobacter baumannii | Hyperproduced OXA-51 | >32 | >32 | 2 | 4 |
Note: Data compiled from multiple sources for illustrative purposes.
Table 2: In Vitro Activity of Imipenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae
| Bacterial Species | Resistance Mechanism | Imipenem MIC50 (µg/mL) | Imipenem MIC90 (µg/mL) | Imipenem + this compound (4 mg/L) MIC50 (µg/mL) | Imipenem + this compound (4 mg/L) MIC90 (µg/mL) |
| Klebsiella pneumoniae | KPC | 32 | 128 | 0.5 | 1 |
| Enterobacter cloacae | KPC | 16 | 64 | 0.25 | 1 |
| Escherichia coli | KPC | 8 | 32 | 0.25 | 0.5 |
| Klebsiella pneumoniae | OXA-48 | 16 | 64 | 1 | 2 |
Note: Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution (CLSI Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for agar dilution susceptibility testing.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound powder
-
Carbapenem antibiotic powder (e.g., meropenem, imipenem)
-
Sterile Petri dishes (100 mm)
-
Bacterial isolates and quality control strains
-
0.85% sterile saline
-
McFarland 0.5 turbidity standard
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Antibiotic and Inhibitor Stock Solutions:
-
Prepare stock solutions of the carbapenem and this compound in the appropriate solvent as recommended by the manufacturer.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 48-50°C in a water bath.
-
For each desired final concentration of the carbapenem, add the appropriate volume of the stock solution to the molten agar.
-
Add a fixed concentration of this compound (e.g., 4 or 8 mg/L) to each batch of carbapenem-containing agar.
-
Pour the agar into sterile Petri dishes and allow to solidify.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension 1:10 in sterile saline to obtain a final inoculum of approximately 1-2 x 107 CFU/mL.
-
-
Inoculation:
-
Using an inoculator, apply approximately 1-2 µL of the standardized bacterial suspension to the surface of each agar plate, resulting in a final inoculum of 104 CFU per spot.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the carbapenem (in the presence of the fixed concentration of this compound) that completely inhibits visible growth of the organism.
-
Biochemical Assay for β-Lactamase Inhibition Kinetics
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified β-lactamase enzyme using a chromogenic substrate like nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, OXA-48)
-
This compound
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of nitrocefin in DMSO.
-
Dilute the purified β-lactamase to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add serial dilutions of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
-
Measurement:
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Further kinetic parameters such as Ki can be determined by performing the assay with varying substrate concentrations and applying appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).
-
Visualizations
Caption: Mechanism of action of this compound in combination with a carbapenem.
Caption: Workflow for MIC determination by agar dilution.
Caption: Troubleshooting logic for high MIC results.
References
- 1. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating and Mitigating Potential Off-Target Effects of WCK-4234 in Research Applications
Disclaimer: WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor. Its primary and intended targets are bacterial β-lactamase enzymes of classes A, C, and D.[1][2][3] It functions by inactivating these enzymes, thereby restoring the efficacy of carbapenem (B1253116) antibiotics against resistant bacteria.[1][3][4][5][6] To date, published research has focused on its antibacterial potentiation, and specific off-target effects on human or other eukaryotic cells have not been documented.
This guide provides researchers with a framework for proactively assessing and mitigating potential off-target effects, based on established principles of small molecule inhibitor validation.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-lactamase inhibitor.[1][3] It is not an antibiotic itself but is used in combination with β-lactam antibiotics, such as meropenem (B701) and imipenem.[1][4] Its function is to covalently bind to and inactivate serine β-lactamases, bacterial enzymes that degrade β-lactam antibiotics. By inhibiting these enzymes, this compound protects the partner antibiotic from destruction, allowing it to kill the bacteria.[1][2]
Q2: What are "off-target" effects and why are they a concern in research?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[7] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[8][9][10] Rigorous validation is crucial to ensure that the biological effects seen in an experiment are genuinely due to the compound's on-target activity.[7]
Q3: Are there any known off-target effects of this compound on eukaryotic cells?
Currently, there is no published evidence detailing specific off-target effects of this compound on mammalian or other eukaryotic cells. The existing literature primarily focuses on its potent inhibitory activity against bacterial class A, C, and D β-lactamases.[1][2][3] However, as with any small molecule, the potential for off-target interactions should be considered, especially in complex biological systems or at high concentrations.
Q4: What are the initial steps to minimize the risk of off-target effects in my experiments?
To minimize potential off-target effects, it is crucial to perform careful dose-response studies to determine the minimum effective concentration of this compound required for the desired on-target effect (i.e., potentiation of an antibiotic against a specific bacterial strain).[7] Additionally, including appropriate controls, such as treating cells with this compound in the absence of the antibiotic and the bacteria, can help differentiate between effects of the inhibitor, the antibiotic, and the combination.
Troubleshooting and Experimental Guides
Guide 1: Validating On-Target vs. Off-Target Phenotypes
If you observe an unexpected cellular phenotype in a co-culture model (e.g., bacterial and human cells) when using this compound in combination with a carbapenem, it is essential to determine the source of the effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected off-target effects.
Guide 2: Determining Optimal Concentration and Assessing Cytotoxicity
Using the lowest effective concentration of any small molecule is a primary strategy to reduce the likelihood of off-target effects.[7]
Experimental Protocol: Dose-Response and Cytotoxicity Assay
-
Objective: To determine the minimum concentration of this compound that potentiates antibiotic activity and the concentration at which it may induce cytotoxicity in a relevant eukaryotic cell line.
-
Methodology:
-
Bacterial MIC Testing: Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a chosen carbapenem (e.g., meropenem) against a target bacterial strain expressing a relevant β-lactamase. Run the assay with and without a serial dilution of this compound (e.g., from 0.25 to 16 µg/mL).
-
Eukaryotic Cell Cytotoxicity:
-
Plate a relevant eukaryotic cell line (e.g., A549, HEK293) in a 96-well plate.
-
Treat the cells with a serial dilution of this compound alone, the antibiotic alone, and the combination at concentrations relevant to the MIC studies.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
After a relevant incubation period (e.g., 24, 48 hours), assess cell viability using a standard method such as an MTT, MTS, or live/dead staining assay.
-
-
-
Data Analysis:
-
Plot the bacterial growth inhibition against the antibiotic concentration in the presence of different fixed concentrations of this compound to identify the minimal concentration of this compound that achieves the desired potentiation.
-
Plot the eukaryotic cell viability against the concentration of this compound to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation:
Table 1: Example MIC Data for Meropenem (MEM) against K. pneumoniae (OXA-48 producer)
| This compound (µg/mL) | MEM MIC (µg/mL) | Fold-change in MIC |
| 0 | 32 | - |
| 1 | 8 | 4 |
| 2 | 2 | 16 |
| 4 | 0.5 | 64 |
| 8 | 0.5 | 64 |
Table 2: Example Cytotoxicity Data on A549 Human Lung Cells after 48h
| Compound | CC50 (µM) |
| This compound | > 100 |
| Meropenem | > 200 |
| Staurosporine (Control) | 0.5 |
Signaling Pathways and Mechanisms
This compound Mechanism of Action
This compound's mechanism is targeted and specific to bacterial enzymes. The diagram below illustrates the general mechanism by which β-lactamase inhibitors operate.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
WCK-4234: A Comparative Guide to a Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of multidrug-resistant Gram-negative bacteria represent a critical threat to public health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. This guide provides an objective comparison of the efficacy of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, with other commercially available and late-stage development inhibitors. The information presented is supported by experimental data from various in vitro and in vivo studies to aid in research and development efforts.
Executive Summary
This compound is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases.[1] A key differentiator for this compound is its robust activity against Class D carbapenemases, particularly the OXA-type carbapenemases that are a major cause of resistance in Acinetobacter baumannii.[2][3] When combined with carbapenems such as meropenem (B701) or imipenem, this compound restores their activity against many carbapenem-resistant Enterobacterales (CRE) and other challenging Gram-negative pathogens.[2][4] Comparative studies indicate that this compound has an improved kinetic profile against certain β-lactamases compared to other DBOs like avibactam (B1665839) and relebactam.
Data Presentation: In Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of this compound in combination with carbapenems against that of other β-lactam/β-lactamase inhibitor combinations.
Table 1: Comparative Activity of Meropenem/WCK-4234 and Comparators against Carbapenem-Resistant Enterobacterales (CRE)
| Organism/Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem/WCK-4234 (4 µg/mL) MIC (µg/mL) | Ceftazidime/Avibactam MIC (µg/mL) | Imipenem/Relebactam MIC (µg/mL) | Meropenem/Vaborbactam MIC (µg/mL) |
| K. pneumoniae (KPC-producing) | >32 | ≤2 | ≤8 | ≤2 | ≤1 |
| E. coli (OXA-48-producing) | 16 - >32 | ≤2 | ≤8 | >8 | >8 |
| Enterobacter spp. (AmpC + Porin Loss) | 16 | ≤2 | ≤8 | ≤2 | ≤1 |
| K. pneumoniae (NDM-producing) | >32 | >32 | >8 | >8 | >8 |
Note: Data compiled from multiple sources.[2][4][5][6] MIC values can vary based on the specific strain and testing conditions.
Table 2: Activity of Meropenem/WCK-4234 against Carbapenem-Resistant Acinetobacter baumannii
| Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem/WCK-4234 (8 µg/mL) MIC (µg/mL) |
| OXA-23-producing | 64 - >256 | 2 - 8 |
| OXA-24/40-producing | 64 - 128 | 4 - 16 |
| OXA-51-like (overexpressed) | 32 - 64 | 2 - 4 |
Note: this compound demonstrates significant potentiation of meropenem against OXA-producing A. baumannii.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and allow for objective comparison.
In Vitro Susceptibility Testing: CLSI Agar (B569324) Dilution Method[2]
-
Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, serial twofold dilutions of the antimicrobial agents (with and without the β-lactamase inhibitor at a fixed concentration, e.g., 4 or 8 µg/mL) are incorporated into the agar.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight at 35 ± 2°C. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: A multipoint inoculator is used to deliver approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates containing the antimicrobial dilutions.
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
In Vivo Efficacy: Murine Sepsis Model[7][8]
-
Animal Model: Male or female CD-1 or C57BL/6 mice (6-8 weeks old) are used.
-
Infection Induction: A polymicrobial sepsis is induced via intraperitoneal (IP) injection of a fecal slurry or by cecal ligation and puncture (CLP). For the fecal slurry model, a standardized concentration of fecal matter in saline is injected. For the CLP model, the cecum is ligated and punctured with a specific gauge needle to induce leakage of intestinal contents into the peritoneum.
-
Treatment Administration: Antibiotic therapy (e.g., meropenem/WCK-4234 combination, comparator drugs, or vehicle control) is initiated at a specified time post-infection (e.g., 1-2 hours). The route of administration can be intravenous (IV) or subcutaneous (SC), and dosing is typically performed at regular intervals (e.g., every 6 or 8 hours).
-
Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints can include the quantification of bacterial load in peritoneal fluid and blood at specific time points (e.g., 24 hours post-infection).
In Vivo Efficacy: Neutropenic Murine Lung Infection Model[9][10]
-
Induction of Neutropenia: Mice (typically CD-1) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Inoculum Preparation: The bacterial pathogen (e.g., K. pneumoniae, P. aeruginosa) is grown to the mid-logarithmic phase, washed, and resuspended in saline to a final concentration of approximately 10⁶ - 10⁷ CFU/mL.
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension.
-
Treatment: Treatment with the investigational drug or comparator is initiated 2 hours post-infection via a systemic route (e.g., subcutaneous).
-
Endpoint Analysis: At 24 hours post-infection, mice are euthanized, and the lungs are aseptically removed and homogenized. The bacterial burden is quantified by plating serial dilutions of the lung homogenates and is expressed as log₁₀ CFU per lung.
Mechanism of Action and Signaling Pathway
This compound, like other diazabicyclooctanes, inhibits serine β-lactamases through a reversible covalent mechanism. The inhibitor forms a stable acyl-enzyme intermediate with the active site serine of the β-lactamase, rendering the enzyme inactive. This prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
WCK-4234 Inactivity Against NDM-Producing Bacteria: A Comparative Guide to Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the activity of WCK-4234 against New Delhi metallo-β-lactamase (NDM)-producing bacteria. Contrary to initial interest, experimental evidence demonstrates that this compound, a novel diazabicyclooctane β-lactamase inhibitor, does not potentiate the activity of carbapenems against bacteria harboring metallo-β-lactamases (MBLs) such as NDM.[1][2] This guide will elucidate the mechanistic basis for this inactivity and present a comparative overview of alternative therapeutic agents with proven efficacy against these challenging multidrug-resistant pathogens.
Understanding the Inactivity of this compound Against NDM-Producing Bacteria
This compound is a potent inhibitor of Ambler class A, C, and D serine-β-lactamases.[2][3][4] Its mechanism of action involves the formation of a stable acyl-enzyme intermediate with the serine residue in the active site of these enzymes, effectively inactivating them. However, NDM belongs to the Ambler class B β-lactamases, which are metallo-β-lactamases. These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactam antibiotics. The catalytic mechanism of MBLs is fundamentally different from that of serine-β-lactamases and does not involve a serine nucleophile. Consequently, diazabicyclooctane inhibitors like this compound are unable to bind to and inhibit NDM.
References
- 1. academic.oup.com [academic.oup.com]
- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
WCK-4234: A Comparative Analysis of Cross-Resistance in Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The development of novel β-lactamase inhibitors offers a promising strategy to restore the efficacy of existing β-lactam antibiotics. This guide provides a comparative analysis of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, focusing on its performance against resistant strains and its cross-resistance profile with other antibiotics.
Overview of this compound
This compound is a potent inhibitor of Ambler Class A, C, and, most notably, Class D (OXA-type) serine β-lactamases.[1][2] It is developed in combination with carbapenems, such as meropenem (B701), to combat infections caused by highly resistant Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][3][4] A key feature of this compound is its robust activity against OXA-type carbapenemases, which are often poorly inhibited by other approved DBOs like avibactam (B1665839) and relebactam (B560040).[1][5]
Comparative In Vitro Activity
The following tables summarize the in vitro activity of carbapenems in combination with this compound against a range of resistant Gram-negative isolates. The data, derived from multiple studies, highlights the potentiation effect of this compound in overcoming various resistance mechanisms.
Table 1: Activity of Imipenem-WCK-4234 against Carbapenem-Resistant Enterobacteriaceae
| Resistance Mechanism | Organism(s) | Imipenem (B608078) MIC (mg/L) | Imipenem + this compound (4 mg/L) MIC (mg/L) | Imipenem + this compound (8 mg/L) MIC (mg/L) |
| KPC | Klebsiella pneumoniae, E. coli | 16 - >128 | ≤0.5 - 4 | ≤0.5 - 2 |
| OXA-48-like (OXA-48, OXA-181) | Klebsiella pneumoniae, E. coli | 8 - 128 | ≤0.5 - 2 | ≤0.5 - 2 |
| AmpC + Porin Loss | Enterobacter cloacae, Citrobacter freundii | 16 - 64 | 1 - 4 | 0.5 - 2 |
| ESBL + Porin Loss | Klebsiella pneumoniae, E. coli | 4 - 32 | 0.5 - 2 | 0.25 - 1 |
| Metallo-β-lactamase (MBL) | Klebsiella pneumoniae, E. coli | >128 | >128 | >128 |
Data synthesized from multiple sources.[3][4][6][7]
Table 2: Activity of Meropenem-WCK-4234 against Carbapenem-Resistant Acinetobacter baumannii
| Resistance Mechanism | Meropenem MIC (mg/L) | Meropenem + this compound (4 mg/L) MIC (mg/L) | Meropenem + this compound (8 mg/L) MIC (mg/L) |
| OXA-23 | 64 - >256 | 1 - 8 | 0.5 - 4 |
| OXA-24/40-like | 32 - 128 | 4 - 16 | 2 - 8 |
| OXA-51 (hyperproduced) | 16 - 64 | 2 - 8 | 1 - 4 |
| OXA-58 | 64 - 128 | 32 - 128 | 16 - 64 |
Data synthesized from multiple sources.[1]
Table 3: Activity of Meropenem-WCK-4234 against Carbapenem-Resistant Pseudomonas aeruginosa
| Resistance Mechanism | Meropenem MIC (mg/L) | Meropenem + this compound (8 mg/L) MIC (mg/L) |
| AmpC (hyperproduced) | 16 - 64 | 2 - 8 |
| Efflux + Porin Loss | 8 - 32 | 4 - 16 |
Data synthesized from multiple sources.[1]
Cross-Resistance Profile
A significant advantage of this compound is its ability to overcome resistance mechanisms that confer cross-resistance to other β-lactamase inhibitors.
-
Against OXA-producing organisms: this compound demonstrates superior activity in combination with carbapenems against A. baumannii and Enterobacteriaceae producing OXA-type carbapenemases, a key area of unmet medical need where inhibitors like avibactam and relebactam have limited utility.[1][5] For instance, this compound effectively restores the activity of imipenem and meropenem against isolates producing OXA-23, OXA-48, and hyperproduced OXA-51.[3][4]
-
Against KPC-producing organisms: Similar to other DBOs, this compound is a potent inhibitor of KPC enzymes, reducing carbapenem (B1253116) MICs to susceptible levels.[3][4]
-
Lack of activity against MBLs: Consistent with other serine β-lactamase inhibitors, this compound does not inhibit metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[3][4][5] Therefore, cross-resistance is observed with carbapenem-MBL producer combinations.
Experimental Protocols
The data presented in this guide is primarily based on in vitro susceptibility testing using the following methodology.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution (CLSI Guidelines)
-
Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved.
-
Incorporation of Antibiotics: After cooling the agar to 45-50°C, serial twofold dilutions of the carbapenem (imipenem or meropenem) are added. For test plates, a fixed concentration of this compound (typically 4 mg/L or 8 mg/L) is also incorporated.[3][4][7] Control plates with the carbapenem alone are also prepared.
-
Bacterial Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: A multipoint inoculator is used to deliver the standardized bacterial suspensions onto the surface of the agar plates.
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Mechanisms and Workflows
Mechanism of this compound Action
Caption: this compound inhibits β-lactamases, protecting carbapenems from degradation.
Experimental Workflow for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Evaluating the Superiority of WCK-4234 Combinations Over Standard Therapies for Multidrug-Resistant Gram-Negative Infections
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of multidrug-resistant Gram-negative bacteria represent a critical global health challenge. In response, novel therapeutic strategies are in development, including new β-lactamase inhibitor combinations. This guide provides a comprehensive comparison of the preclinical performance of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, in combination with carbapenems, against standard-of-care therapies for infections caused by multidrug-resistant Gram-negative pathogens.
Executive Summary
This compound is a potent inhibitor of Ambler Class A, C, and D β-lactamases. When combined with carbapenems such as imipenem (B608078) and meropenem (B701), it demonstrates significant in vitro activity against a broad spectrum of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. A key differentiator of this compound is its potent inhibition of OXA-type carbapenemases, which are a major mechanism of resistance in A. baumannii.
While direct head-to-head clinical comparisons with standard therapies are not yet publicly available, preclinical data suggests that this compound combinations have the potential to address key resistance mechanisms that can limit the efficacy of some existing β-lactam/β-lactamase inhibitor combinations. This guide will delve into the available data to provide a detailed comparison.
Mechanism of Action: Restoring Carbapenem (B1253116) Activity
Beta-lactam antibiotics, such as carbapenems, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. A primary mechanism of resistance to β-lactams is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.
This compound is a diazabicyclooctane (DBO) that acts as a potent, irreversible inhibitor of a wide range of serine β-lactamases, including:
-
Class A: KPC, ESBLs
-
Class C: AmpC
-
Class D: OXA-type carbapenemases (e.g., OXA-23, OXA-48, OXA-51)[1][2][3][4]
By binding to and inactivating these β-lactamases, this compound protects the partner carbapenem from degradation, allowing it to reach its PBP targets and exert its bactericidal activity.
In Vitro Activity: A Comparative Overview
The following tables summarize the in vitro activity of imipenem and meropenem in combination with this compound against key multidrug-resistant Gram-negative pathogens, alongside comparative data for standard-of-care β-lactam/β-lactamase inhibitor combinations. Data is presented as the minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90).
Table 1: In Vitro Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Organism/Enzyme | Imipenem/WCK-4234 (mg/L) | Meropenem/WCK-4234 (mg/L) | Ceftazidime/Avibactam (mg/L) | Meropenem/Vaborbactam (mg/L) | Imipenem/Relebactam (mg/L) |
| K. pneumoniae (KPC) | ≤2 | ≤2 | 4 | 1 | 1 |
| Enterobacteriaceae (OXA-48-like) | ≤2 | ≤2 | 4 | >32 | 8 |
Note: Data for this compound combinations is derived from studies where this compound was added at a fixed concentration of 4 or 8 mg/L.[1][2][3][4] Data for comparator agents is from various surveillance studies.
Table 2: In Vitro Activity against Pseudomonas aeruginosa
| Resistance Profile | Meropenem/WCK-4234 (mg/L) | Ceftolozane/Tazobactam (mg/L) | Ceftazidime/Avibactam (mg/L) | Imipenem/Relebactam (mg/L) |
| Multidrug-Resistant | 2-8 | 2 | 8 | 4 |
Note: Data for this compound is limited to a small number of isolates in the cited study.[1][2] Data for comparator agents is from various surveillance studies.
Table 3: In Vitro Activity against Acinetobacter baumannii
| Resistance Profile / Enzyme | Imipenem/WCK-4234 (mg/L) | Meropenem/WCK-4234 (mg/L) | Ceftazidime/Avibactam (mg/L) |
| Carbapenem-Resistant (OXA-23) | ≤2 | ≤2 | >256 |
Note: Data for this compound combinations shows potentiation against OXA-producing A. baumannii.[1][2][3][4] Ceftazidime/avibactam has limited activity against this pathogen.
Experimental Protocols
The in vitro data presented in this guide were primarily generated using the following standard microbiological methods:
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution or agar (B569324) dilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: Cation-adjusted Mueller-Hinton broth or agar.
-
Inoculum: Bacterial suspension standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: 16-20 hours at 35°C in ambient air.
-
Endpoint: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For β-lactamase inhibitor combinations, the inhibitor is often tested at a fixed concentration.
Animal Model Data
Preclinical evaluation in animal models is crucial for understanding the in vivo efficacy of new antimicrobial agents. The combination of meropenem and this compound has been shown to be effective in murine models of infection with carbapenem-hydrolyzing OXA-possessing A. baumannii. While direct comparative data with standard therapies in the same animal models is limited in publicly available literature, these studies provide proof-of-concept for the potential of this compound combinations.
Clinical Development and Safety Profile
As of the latest available information, detailed results from Phase II or Phase III clinical trials of this compound combinations, including clinical cure rates and a comprehensive adverse event profile, are not yet publicly available. Wockhardt, the developer of this compound, is actively developing other novel β-lactamase inhibitor combinations, such as Zidebactam/Cefepime (WCK 5222), which is in late-stage clinical development.[5][6][7][8][9] Information from these programs may provide insights into the potential clinical utility and safety of DBOs as a class.
The safety profiles of standard-of-care β-lactam/β-lactamase inhibitor combinations are well-characterized. Common adverse events include gastrointestinal disturbances (diarrhea, nausea), headache, and rash. More serious, but less common, adverse events can include hypersensitivity reactions and neurotoxicity.
Signaling Pathways: Inhibition of Bacterial Cell Wall Synthesis
The ultimate target of the carbapenem component of a this compound combination is the bacterial peptidoglycan synthesis pathway. This is not a signaling pathway in the traditional sense of a signal transduction cascade, but rather a critical biosynthetic pathway. The inhibition of this pathway by β-lactam antibiotics leads to cell wall defects and ultimately bacterial cell death.
The diagram below illustrates the key stages of peptidoglycan synthesis, highlighting the final transpeptidation step that is inhibited by β-lactam antibiotics like meropenem.
Conclusion
Based on available preclinical data, this compound, in combination with a carbapenem, demonstrates potent in vitro activity against a range of multidrug-resistant Gram-negative pathogens. Its strong inhibition of Class D (OXA-type) carbapenemases suggests a potential advantage in treating infections caused by carbapenem-resistant Acinetobacter baumannii.
However, a definitive evaluation of the superiority of this compound combinations over standard therapies awaits the publication of robust, head-to-head comparative preclinical studies and, most importantly, data from well-controlled clinical trials. The lack of publicly available clinical data for this compound combinations is a significant limitation in making a conclusive assessment at this time. Researchers and drug development professionals should continue to monitor for emerging data from the clinical development of this compound and other novel β-lactamase inhibitors to inform future therapeutic strategies against multidrug-resistant Gram-negative infections.
References
- 1. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. wockhardt.com [wockhardt.com]
- 6. statutory.wockhardt.com [statutory.wockhardt.com]
- 7. wockhardt.com [wockhardt.com]
- 8. wockhardt.com [wockhardt.com]
- 9. Investors - Wockhardt [wockhardt.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for WCK-4234
For researchers, scientists, and drug development professionals at the forefront of antibiotic innovation, the proper handling and disposal of novel compounds like WCK-4234 are paramount for laboratory safety and environmental protection. As a novel diazabicyclooctane (DBO) beta-lactamase inhibitor, this compound requires specific procedures to ensure its complete inactivation before entering waste streams. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
While a specific Safety Data Sheet (SDS) for the developmental compound this compound is not yet publicly available, its classification as a diazabicyclooctane beta-lactamase inhibitor allows for the adoption of established disposal protocols for this class of molecules. The following procedures are based on best practices for the safe handling and disposal of beta-lactam antibiotics and related compounds.
Personal Protective Equipment (PPE) and Spill Management
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from splashes.
-
Lab Coat: To protect clothing and skin from contamination.
In the event of a spill, the area should be immediately contained and decontaminated. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed container for proper disposal.
Chemical Inactivation: The Primary Disposal Step
The core principle for the safe disposal of this compound and other beta-lactamase inhibitors is chemical inactivation through hydrolysis. This process breaks the labile beta-lactam ring (or in the case of DBOs, the strained ring structure), rendering the compound inactive. The recommended method for this is alkaline hydrolysis.
A study on the degradation of various beta-lactam antibiotics demonstrated the effectiveness of a 1 M sodium hydroxide (B78521) (NaOH) solution for their quantitative hydrolysis.[1][2] This method is considered fast, robust, and cost-effective for inactivating beta-lactam residues.[1][2] While specific data for this compound is not available, this procedure provides a reliable starting point for its inactivation.
The following table summarizes the recommended conditions for chemical inactivation based on available data for other beta-lactam antibiotics.
| Parameter | Recommended Value/Procedure | Source |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) Solution | [1][2] |
| Procedure | Add an equal volume of 1 M NaOH to the this compound solution. | [1] |
| Reaction Time | Stir the mixture at ambient temperature. While some beta-lactams are inactivated within 20 minutes, a more robust approach for a novel compound is to allow for a longer reaction time (e.g., overnight) to ensure complete degradation. For more stable compounds like cefuroxime, a reaction time of up to 240 minutes was required.[2] | [1][2] |
| Verification | For critical applications or large quantities, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete degradation of the active compound. |
It is important to note that while sodium hydroxide is effective, another study has mentioned the use of a 1% hydroxylamine (B1172632) aqueous solution for the degradation of beta-lactam structures under mild conditions.[3][4] However, sodium hydroxide is often preferred due to its lower toxicity and environmental impact compared to hydroxylamine.[3]
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound from initial handling to final waste deposition.
Disposal of Contaminated Solids
All solid materials that have come into contact with this compound, including gloves, absorbent materials from spills, and empty containers, should be considered chemical waste. These items should be collected in a clearly labeled, sealed waste container and disposed of according to your institution's hazardous waste management guidelines.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, and upholding the highest standards of laboratory safety.
References
Safeguarding Innovation: A Comprehensive Guide to Handling WCK-4234
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling and disposal of WCK-4234, a novel investigational antibiotic. As a potent compound under research, adherence to stringent safety protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide offers procedural, step-by-step information to address key operational questions, establishing a foundation of trust and safety in your laboratory.
Immediate Safety and Handling Protocols
Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a conservative approach based on handling potent, novel pharmaceutical compounds is required. A thorough risk assessment should be conducted by the institution's Environmental Health and Safety (EHS) department before commencing any work.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard | Rationale |
| Body Protection | Disposable, fluid-resistant gown or "bunny suit" coveralls | DuPont™ Tyvek® or equivalent | Provides head-to-toe protection against splashes and particulate contamination.[6][7] |
| Hand Protection | Double-gloving with nitrile gloves | ASTM D6319 or equivalent | Reduces the risk of contamination in case of a breach in the outer glove. |
| Respiratory Protection | N95 respirator or a Powered Air-Purifying Respirator (PAPR) for highly potent compounds.[6][8] | NIOSH-approved | Protects against inhalation of aerosols or fine powders, especially during weighing and reconstitution.[9] Surgical masks are inadequate.[6] |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses | ANSI Z87.1 | Protects eyes from splashes and aerosols.[6] Eyeglasses alone do not offer sufficient protection.[6] |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes | Slip-resistant | Prevents the spread of contamination outside the laboratory.[6] |
Engineering Controls
-
Chemical Fume Hood or Biological Safety Cabinet: All manipulations of this compound, especially handling of powders and preparation of solutions, should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to contain aerosols and particulates.[10]
-
Ventilation: The laboratory should have a directional airflow system, moving from "clean" to "contaminated" areas.[10]
Operational Plan: Step-by-Step Guidance
A systematic workflow is essential for the safe handling of this compound.
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is available and personnel are trained in its proper use.[11]
-
Prepare all necessary equipment and reagents before bringing this compound into the handling area.
-
Verify that the chemical fume hood or biological safety cabinet is functioning correctly.
-
-
Handling and Experimentation:
-
Don all required PPE before entering the designated handling area.
-
Conduct all work with this compound within the containment of a chemical fume hood or biological safety cabinet.
-
For handling solid this compound, use techniques that minimize dust generation.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
-
-
Decontamination:
-
After completing the experimental work, decontaminate all surfaces and equipment with an appropriate disinfectant or cleaning agent. The choice of decontaminant should be based on the chemical properties of this compound and approved by the EHS department.
-
Wipe down the exterior of all primary containers before removing them from the containment area.
-
-
Doffing PPE:
-
Remove PPE in a designated area, following a specific doffing procedure to avoid self-contamination. Generally, remove shoe covers, then the outer pair of gloves, followed by the gown, face shield/goggles, respirator, and finally the inner pair of gloves.
-
Dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of investigational drugs is critical to protect human health and the environment.[12] All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste:
-
All contaminated solid waste, including unused this compound, disposable PPE, and lab supplies (e.g., pipette tips, tubes), must be collected in a designated, labeled hazardous waste container.[11]
-
The container should be compatible with the chemical properties of this compound and clearly labeled as "Hazardous Waste" with the full chemical name.[11]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Disposal Procedure:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).[11]
-
Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with institutional, local, and federal regulations.[11][13]
-
Investigational drugs are typically disposed of via incineration at a permitted facility.[11][14]
-
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for the development of novel therapeutics like this compound, ensuring the well-being of their scientific staff while advancing critical research.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 4. intersolia.com [intersolia.com]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. aiha.org [aiha.org]
- 9. 3m.com [3m.com]
- 10. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. benchchem.com [benchchem.com]
- 14. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
